Product packaging for 1-Methyl-2-piperidinemethanol(Cat. No.:CAS No. 20845-34-5)

1-Methyl-2-piperidinemethanol

Cat. No.: B130399
CAS No.: 20845-34-5
M. Wt: 129.2 g/mol
InChI Key: HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The standard molar energy of combustion of 1-Methyl-2-piperidinemethanol has been studied.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B130399 1-Methyl-2-piperidinemethanol CAS No. 20845-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJMMLIEYAFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301307492
Record name 1-Methyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-34-5
Record name 1-Methyl-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20845-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-piperidinemethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20845-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301307492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-piperidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methyl-2-piperidinemethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of this compound, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

This compound, also known as (1-methylpiperidin-2-yl)methanol, is characterized by a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 20845-34-5
IUPAC Name (1-methylpiperidin-2-yl)methanol
Appearance Clear colorless to yellow to brown liquid
Boiling Point 189 °C at 760 mmHg
Refractive Index 1.4805-1.4855 @ 20°C
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR Data available on PubChem, consistent with the proposed structure.
¹³C NMR Data available on PubChem, consistent with the proposed structure.
IR Spectrum Characteristic peaks for O-H and C-N stretching are expected. Data available on PubChem.
Mass Spectrum Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem.

Experimental Protocols

Synthesis of this compound via Eschweiler-Clarke Reaction

The N-methylation of 2-piperidinemethanol provides a direct route to this compound. The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. This reaction is advantageous as it does not produce quaternary ammonium salts and proceeds to the tertiary amine stage.

Reaction Scheme:

G A 2-Piperidinemethanol C This compound A->C Eschweiler-Clarke Reaction B Formaldehyde, Formic Acid

Caption: Synthesis of this compound.

Detailed Methodology:

  • Materials:

    • 2-Piperidinemethanol

    • Formaldehyde (37% solution in water)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Stirring apparatus

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-piperidinemethanol (1 equivalent), formaldehyde (2.5 equivalents), and formic acid (2.5 equivalents).

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be purified by distillation under reduced pressure.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the piperidine scaffold is a key component in numerous drugs targeting the central nervous system (CNS). Derivatives of N-methyl piperidine have been investigated as inhibitors of enzymes such as Δ24(25) sterol methyl transferase and Δ24(24') sterol methyl reductase in Trypanosoma cruzi, the parasite responsible for Chagas disease.

Given the lack of specific data for this compound, a general workflow for its initial biological evaluation is proposed below. This workflow is hypothetical and serves as a guide for researchers interested in investigating the pharmacological potential of this compound.

G cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies A This compound B In vitro Cytotoxicity Assays A->B C Receptor Binding Assays (e.g., CNS receptors) A->C D Enzyme Inhibition Assays A->D E Active Compound Identified C->E Binding Affinity > Threshold D->E Inhibition > Threshold F Dose-Response Studies E->F G Signaling Pathway Analysis F->G H In vivo Efficacy Studies G->H

An In-depth Technical Guide to (1-methylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (1-methylpiperidin-2-yl)methanol, a key chiral building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Properties

(1-methylpiperidin-2-yl)methanol is a chiral amino alcohol. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This arrangement provides a valuable scaffold for asymmetric catalysis and the synthesis of complex molecules.

IUPAC Name and Synonyms
  • Preferred IUPAC Name: (1-methylpiperidin-2-yl)methanol[1]

  • Other IUPAC Name: 1-Methyl-2-piperidinemethanol[1]

Common synonyms and identifiers are summarized in the table below.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (1-methylpiperidin-2-yl)methanol is presented in Table 1.

Table 1: Chemical and Physical Properties of (1-methylpiperidin-2-yl)methanol

PropertyValueReference
CAS Number 20845-34-5[1]
Molecular Formula C7H15NO[1]
Molecular Weight 129.203 g/mol [1]
Appearance Clear colorless to yellow to brown liquid[2]
Form Liquid[2]
Refractive Index 1.4805-1.4855 @ 20°C[2]
SMILES CN1CCCCC1CO[1]
InChIKey HXXJMMLIEYAFOZ-UHFFFAOYNA-N[1]
Assay (GC) ≥96.0%[2]

Synthesis of (1-methylpiperidin-2-yl)methanol

The synthesis of (1-methylpiperidin-2-yl)methanol can be achieved through the N-methylation of (piperidin-2-yl)methanol. A common and effective method for this transformation is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

This protocol describes a representative method for the synthesis of (1-methylpiperidin-2-yl)methanol from (piperidin-2-yl)methanol.

Materials:

  • (Piperidin-2-yl)methanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥85%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of (piperidin-2-yl)methanol in a suitable round-bottom flask, add an excess of aqueous formaldehyde (37%).

  • Addition of Formic Acid: Cool the mixture in an ice bath and slowly add formic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by the addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

  • Extraction: Extract the product into a suitable organic solvent such as dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude (1-methylpiperidin-2-yl)methanol can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for (1-methylpiperidin-2-yl)methanol via the Eschweiler-Clarke reaction.

SynthesisWorkflow cluster_0 Synthesis of (1-methylpiperidin-2-yl)methanol start Start with (Piperidin-2-yl)methanol reagents Formaldehyde (HCHO) Formic Acid (HCOOH) start->reagents Add reaction Eschweiler-Clarke Reaction reagents->reaction Initiate workup Basic Work-up & Extraction reaction->workup Proceed to purification Purification (Distillation/Chromatography) workup->purification Yields crude product for product Final Product: (1-methylpiperidin-2-yl)methanol purification->product Yields pure

Caption: Synthetic workflow for (1-methylpiperidin-2-yl)methanol.

Applications in Asymmetric Synthesis

Chiral amino alcohols like (1-methylpiperidin-2-yl)methanol are valuable ligands in asymmetric catalysis. One notable application is in the enantioselective addition of organozinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.

Representative Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is based on the use of structurally similar chiral amino alcohol ligands and serves as a starting point for employing (1-methylpiperidin-2-yl)methanol in this context.

Materials:

  • (1-methylpiperidin-2-yl)methanol (as the chiral ligand)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Catalyst Formation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1-methylpiperidin-2-yl)methanol (e.g., 10 mol%) in anhydrous toluene. To this solution, add diethylzinc (e.g., 1.1 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30 minutes to form the chiral zinc-alkoxide complex.

  • Reaction: To the catalyst solution, add freshly distilled benzaldehyde (1.0 equivalent) at 0°C.

  • Addition of Reagent: Slowly add diethylzinc (e.g., 1.1 equivalents) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for the required time (e.g., 24-48 hours), monitoring the progress by TLC or GC.

  • Quenching: After the reaction is complete, quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0°C.

  • Work-up: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers and wash with brine.

  • Purification and Analysis: Dry the combined organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. The enantiomeric excess (ee%) of the product can be determined by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Addition

The following diagram outlines the logical steps involved in the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.

AsymmetricAddition cluster_1 Logical Workflow for Enantioselective Addition ligand Chiral Ligand ((1-methylpiperidin-2-yl)methanol) catalyst In-situ formation of Chiral Zinc-Alkoxide Catalyst ligand->catalyst Reacts with diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst reaction Enantioselective Addition of Ethyl Group to Aldehyde diethylzinc->reaction Ethyl Source catalyst->reaction Catalyzes aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->reaction Substrate product Chiral Secondary Alcohol reaction->product Forms

Caption: Logical workflow for asymmetric addition.

References

An In-depth Technical Guide to 1-Methyl-2-piperidinemethanol (CAS 20845-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol, with the CAS number 20845-34-5, is a heterocyclic organic compound belonging to the piperidine class. Structurally, it features a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 2. This molecule serves as a versatile building block and intermediate in the synthesis of a variety of chemical entities, particularly in the pharmaceutical and agrochemical industries. Its utility is underscored by its role as a precursor in the development of bioactive molecules, including phenylpyridone derivatives with potential anti-obesity properties and its inclusion in dermatological formulations.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, known applications, and analytical methodologies related to this compound.

Chemical and Physical Properties

This compound is typically a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
IUPAC Name (1-methylpiperidin-2-yl)methanol[2]
Synonyms 1-Methyl-2-hydroxymethylpiperidine, 2-Hydroxymethyl-1-methylpiperidine, N-Methylpipecolinol[2]
Appearance Clear colorless to yellow to brown liquid[3]
Boiling Point 79-80 °C at 7 mmHg[4]
Density 0.984 g/mL at 25 °C[4]
Refractive Index 1.4805-1.4855 at 20 °C[3]

Synthesis

General Synthetic Approach: Reduction of a Pipecolic Acid Derivative

A likely synthetic pathway to this compound would involve the reduction of a suitable N-methylpipecolic acid ester, such as methyl 1-methylpipecolinate. This transformation can be efficiently achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Methyl_1-methylpipecolinate Methyl 1-methylpipecolinate LiAlH4 1. Lithium Aluminum Hydride (LiAlH₄) Methyl_1-methylpipecolinate->LiAlH4 Reduction Solvent 2. Anhydrous Ether (e.g., THF, Et₂O) LiAlH4->Solvent Workup 3. Aqueous Workup Solvent->Workup Product This compound Workup->Product

A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Methyl 1-methylpipecolinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of methyl 1-methylpipecolinate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure.

Applications and Biological Activity

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.

Pharmaceutical and Agrochemical Synthesis

The compound serves as a key building block in the pharmaceutical industry. It is notably used in the synthesis of phenylpyridone derivatives, which have been investigated for their potential as anti-obesity agents.[1] Additionally, it has found application in the formulation of dermatological products.[1] The piperidine scaffold is a common motif in many biologically active compounds, and the introduction of a methyl group on the nitrogen and a hydroxymethyl group at the 2-position provides a chiral center and a functional handle for further synthetic modifications.

Natural Occurrence and Potential Biological Activity

Interestingly, this compound has been identified as a component of the aqueous ammonia extract of Sambucus nigra (elderflower).[5] A study on the essential oil of Mentha x rotundifolia, which also contains this compound, reported high bactericidal activity against Gram-negative bacteria such as E. coli and Salmonella typhimurium.[5] While this does not directly attribute the activity to this compound alone, it suggests a potential area for further investigation into its antimicrobial properties.

As direct studies on the pharmacological profile of this compound are limited, a logical workflow for its investigation would involve initial screening for various biological activities.

G Start This compound Screening Biological Activity Screening Start->Screening Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) Screening->Antimicrobial Anticancer Anticancer Screening (Cytotoxicity Assays) Screening->Anticancer CNS CNS Activity Screening (Receptor Binding Assays) Screening->CNS Hit Identification of 'Hit' Activity Antimicrobial->Hit Anticancer->Hit CNS->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

A logical workflow for the biological evaluation of this compound.

Analytical Methods

The characterization and purity assessment of this compound can be performed using a variety of standard analytical techniques.

Spectroscopic Data

A summary of the available spectroscopic data is presented below.

TechniqueKey Data/ObservationsSource
¹H NMR Data available from Sigma-Aldrich Co. LLC.[2]
¹³C NMR Data available from Aldrich Chemical Company, Inc.[2]
Mass Spectrometry (GC-MS) NIST library data available, with a top peak at m/z 84.[6]
Infrared Spectroscopy (FTIR) Spectra available (capillary cell, neat).[2]
Chromatographic Methods

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods for assessing the purity of this compound.

5.2.1. Gas Chromatography (GC)

A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for purity determination and identification of volatile impurities.

Illustrative GC-MS Protocol:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Inlet Temperature: 250°C.[6]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[6]

  • Ionization Mode (MS): Electron Ionization (EI) at 70 eV.[6]

  • Scan Range (MS): m/z 40-400.[6]

5.2.2. High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities, a reverse-phase HPLC method would be appropriate.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column.[6]

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).[6]

  • Gradient: A typical gradient would start with a low percentage of organic solvent and increase over time to elute compounds of varying polarity.[6]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

G Sample Sample of This compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure GC Gas Chromatography (GC) Purity->GC HPLC High-Performance Liquid Chromatography (HPLC) Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR

A general analytical workflow for this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While its own biological activity is not extensively documented, its presence in bioactive natural extracts and its utility as a scaffold for drug discovery suggest that further investigation into its pharmacological properties is warranted. The synthetic and analytical methods outlined in this guide provide a foundation for researchers and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Core Physical Properties of 2-Hydroxymethyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1-methylpiperidine, a substituted piperidine derivative, represents a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a wide array of pharmaceuticals, valued for its favorable pharmacokinetic properties. The presence of a hydroxymethyl group and an N-methyl substituent on the piperidine ring of this particular compound offers versatile opportunities for structural modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxymethyl-1-methylpiperidine, detailed experimental protocols for their determination, and a conceptual framework for its synthesis and potential pharmacological evaluation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-Hydroxymethyl-1-methylpiperidine is presented below. These properties are crucial for its handling, formulation, and application in synthetic and analytical procedures.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 184-186 °C
Density 0.93 g/cm³
Solubility in Water Soluble
Flash Point 74 °C
Refractive Index 1.4805-1.4855 @ 20°C

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of 2-Hydroxymethyl-1-methylpiperidine.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used for its identification and to assess its purity. The following protocol describes the distillation method for determining the boiling point of 2-Hydroxymethyl-1-methylpiperidine.

Materials:

  • 2-Hydroxymethyl-1-methylpiperidine sample

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Place a small volume of 2-Hydroxymethyl-1-methylpiperidine into the distillation flask, ensuring it is no more than two-thirds full.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Begin circulating cold water through the condenser.

  • Gently heat the distillation flask using a heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor condenses.

  • Record the temperature at which the liquid is distilling at a steady rate. This temperature is the boiling point.

  • Continue to record the temperature until a small amount of liquid remains in the distillation flask. A constant temperature throughout the distillation indicates a pure compound.

Determination of Density

The density of a substance is its mass per unit volume. This protocol outlines the use of a pycnometer for the accurate determination of the density of liquid 2-Hydroxymethyl-1-methylpiperidine.

Materials:

  • 2-Hydroxymethyl-1-methylpiperidine sample

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the 2-Hydroxymethyl-1-methylpiperidine sample and allow it to reach thermal equilibrium in the water bath at the same temperature.

  • Dry the outside of the pycnometer and weigh it. Record the mass (m₃).

  • The density of the sample (ρ_sample) can be calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of 2-Hydroxymethyl-1-methylpiperidine in water.

Materials:

  • 2-Hydroxymethyl-1-methylpiperidine sample

  • Distilled water

  • Test tubes

  • Vortex mixer

  • Graduated pipettes

Procedure:

  • Qualitative Assessment:

    • Add approximately 1 mL of distilled water to a clean test tube.

    • Add a few drops of 2-Hydroxymethyl-1-methylpiperidine to the test tube.

    • Observe if the compound dissolves completely, forms a separate layer, or is partially soluble.

    • Gently agitate the mixture using a vortex mixer and observe any changes in solubility.

  • Semi-Quantitative Assessment:

    • Accurately weigh a small amount of 2-Hydroxymethyl-1-methylpiperidine and add it to a known volume of distilled water in a test tube.

    • Vortex the mixture for a set period to facilitate dissolution.

    • If the substance dissolves completely, incrementally add more of the compound until saturation is reached (i.e., solid material remains undissolved after prolonged agitation).

    • The solubility can be expressed in terms of mass of solute per volume of solvent (e.g., g/100 mL).

Synthesis and Pharmacological Evaluation Workflow

While a specific, established signaling pathway for 2-Hydroxymethyl-1-methylpiperidine is not prominently documented in publicly available literature, its structural similarity to other pharmacologically active piperidine derivatives suggests its potential for biological activity. The following diagrams illustrate a generalized workflow for its synthesis and a logical pathway for its initial pharmacological screening.

G cluster_synthesis Generalized Synthesis Workflow start 2-Piperidinemethanol step1 N-Methylation start->step1 product 2-Hydroxymethyl-1-methylpiperidine step1->product reagents Reagents: - Formaldehyde - Formic Acid (Eschweiler-Clarke reaction) or - Methyl Iodide and Base reagents->step1

A generalized synthetic route to 2-Hydroxymethyl-1-methylpiperidine.

G cluster_screening Pharmacological Screening Cascade start 2-Hydroxymethyl-1-methylpiperidine primary_screening Primary Screening (e.g., Receptor Binding Assays) start->primary_screening cns_targets CNS Targets (e.g., Serotonin, Dopamine Receptors) primary_screening->cns_targets Potential Antidepressant Activity analgesic_targets Analgesic Targets (e.g., Opioid Receptors) primary_screening->analgesic_targets Potential Analgesic Activity secondary_screening Secondary Screening (Cell-based Functional Assays) cns_targets->secondary_screening analgesic_targets->secondary_screening in_vivo_testing In Vivo Models (e.g., Animal models of depression or pain) secondary_screening->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization

A logical workflow for the pharmacological evaluation of a novel piperidine derivative.

An In-depth Technical Guide to the Spectral Data of 1-Methyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the compound 1-Methyl-2-piperidinemethanol. This document details the methodologies for spectral acquisition and presents a thorough analysis of the spectral features, supported by data tables and workflow diagrams to facilitate understanding and application in research and development.

Introduction

This compound (CAS No. 20845-34-5) is a substituted piperidine derivative with a molecular formula of C₇H₁₅NO.[1][2][3] Its structure, featuring a chiral center at the C2 position of the piperidine ring, a tertiary amine, and a primary alcohol, makes it a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Accurate spectral characterization is paramount for its identification, purity assessment, and structural elucidation in various chemical processes.

Spectral Data Presentation

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5 - 3.2Multiplet2H-CH₂OH
~2.8 - 2.7Multiplet1HH-2 (CH-CH₂OH)
~2.3Singlet3H-NCH₃
~2.9, ~2.1Multiplet2HH-6 (Piperidine Ring)
~1.8 - 1.2Multiplet6HH-3, H-4, H-5 (Piperidine Ring)
(Varies)Broad Singlet1H-OH

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~68-CH₂OH
~65C-2
~57C-6
~43-NCH₃
~28C-3
~25C-5
~24C-4

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H Stretch (Alcohol)
2930 - 2850StrongC-H Stretch (Aliphatic)
2800 - 2750MediumC-H Stretch (N-CH₃)
1450MediumC-H Bend (Methylene)
1050StrongC-O Stretch (Primary Alcohol)

Experimental Protocols

The following sections detail the standardized procedures for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD) in a clean, dry vial.

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: The solution is then transferred to a 5 mm NMR tube.

3.1.2. Instrumentation and Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-5 seconds

    • Pulse Angle: 30-45°

  • ¹³C NMR Parameters:

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A proton-decoupled experiment is typically used to simplify the spectrum.

3.1.3. Data Processing

The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to determine the chemical shifts and their relative intensities.

IR Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

A small drop of neat (undiluted) liquid this compound is placed directly onto the ATR crystal.

3.2.2. Instrumentation and Data Acquisition

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

3.2.3. Data Processing

The sample spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectral analysis of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate chem_shift Chemical Shift Analysis integrate->chem_shift multiplicity Multiplicity Analysis integrate->multiplicity integration Integration Analysis integrate->integration structure Structure Elucidation chem_shift->structure multiplicity->structure integration->structure

Caption: Workflow for NMR Spectral Analysis.

IR_Analysis_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing cluster_analysis_ir Spectral Analysis place_sample Place Neat Sample on ATR Crystal sample_spec Acquire Sample Spectrum place_sample->sample_spec background Acquire Background Spectrum background->sample_spec ratio Ratio Sample to Background sample_spec->ratio peak_id Identify Characteristic Absorption Bands ratio->peak_id functional_group Functional Group Confirmation peak_id->functional_group

Caption: Workflow for IR Spectral Analysis.

Safety Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

Unveiling 1-Methyl-2-piperidinemethanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Methyl-2-piperidinemethanol, a key chemical compound with applications in various research and development domains. This document outlines its fundamental chemical properties, including its molecular weight and formula, and presents this information in a clear, accessible format for scientific professionals.

Core Chemical Identifiers

This compound is a substituted piperidine derivative. Its fundamental properties are summarized below, providing a foundational understanding of this compound.

PropertyValueSource
Molecular Formula C7H15NO[1][2][3][4]
Molecular Weight 129.20 g/mol [1][2][3]
Alternate Molecular Weight 129.203 g/mol [4]

Chemical Structure

The molecular structure of this compound is characterized by a piperidine ring with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the second position.

Caption: Chemical structure of this compound.

Experimental Protocols

Due to the proprietary and varied nature of synthetic and analytical procedures, specific experimental protocols are not detailed here. However, standard methodologies for the characterization of such compounds would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule, such as the hydroxyl (-OH) group.

Researchers should consult relevant chemical literature and safety data sheets for detailed and validated experimental procedures.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as gloves and safety glasses, and consult the material safety data sheet (MSDS) for specific handling and storage information.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-2-piperidinemethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound, this guide establishes an inferred solubility profile based on its chemical structure and the properties of analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of its solubility and stability, crucial for drug development and formulation.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

PropertyValueSource
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1][2]
Appearance Colorless to red to green clear liquid[3]
Boiling Point 79-80 °C at 7 mmHg[2]
Density 0.984 g/mL at 25 °C[2]
Refractive Index n20/D 1.4823[2]
CAS Number 20845-34-5[1][2]

Inferred Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses both a polar alcohol group (-CH₂OH) and a tertiary amine, which can act as a hydrogen bond acceptor, situated on a predominantly non-polar piperidine ring. This amphiphilic nature dictates its solubility in various solvents. The following profile is inferred from its structure and data on similar amino alcohols.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Polar Protic WaterHighThe hydroxyl and amine groups can form strong hydrogen bonds with water molecules.
Methanol, EthanolHigh / MiscibleAs polar protic solvents, they can engage in hydrogen bonding with the solute.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances.
AcetonitrileModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.
AcetoneModerateThe polarity of acetone should allow for moderate dissolution.
Non-Polar TolueneLowAs an aromatic, non-polar solvent, toluene is unlikely to effectively solvate the polar functional groups.
HexaneLowThe significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.
Diethyl EtherLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor, potentially leading to slight solubility.

Stability Profile and Degradation Pathways

This compound is expected to be relatively stable under standard storage conditions (room temperature, protected from light). However, its functional groups—a tertiary amine and a primary alcohol—present potential liabilities under stress conditions.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for molecules containing electron-rich tertiary amines.

  • Thermal Degradation: At elevated temperatures, decomposition may occur. For piperidine derivatives, thermal stress can sometimes lead to ring-opening reactions, though this often requires high temperatures.

  • Acidic/Basic Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation, although specific pathways are not readily predictable without experimental data.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a defined temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials. The goal is to have undissolved liquid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to let the undissolved material settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a pipette. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow phases to separate (≥4h) C->D E Withdraw and filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC/GC F->G H Calculate Solubility G->H

Workflow for the Shake-Flask Solubility Method.
Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC method (e.g., with a UV or MS detector)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water). Prepare an unstressed control sample by diluting the stock solution to the target concentration and storing it at 2-8°C.

  • Acid Hydrolysis: Mix a portion of the stock solution with 1N HCl. Heat at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix a portion of the stock solution with 1N NaOH. Heat at 60°C for a predetermined time. Cool and neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep at room temperature for a predetermined time, protected from light.

  • Thermal Degradation: Place a sample of the solution in an oven at 80°C for a predetermined time.

  • Photolytic Degradation: Expose a sample of the solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: At each time point, analyze the stressed samples alongside the unstressed control using the stability-indicating HPLC method.

  • Data Evaluation:

    • Monitor for the appearance of new peaks (degradation products).

    • Calculate the percentage degradation of the parent compound.

    • Assess the mass balance to ensure all major degradants are detected.

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of Compound Acid Acidic (HCl, Heat) Prep->Acid Base Basic (NaOH, Heat) Prep->Base Oxidative Oxidative (H₂O₂) Prep->Oxidative Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Analyze Analyze all samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Eval Identify Degradants & Assess Degradation Pathway Analyze->Eval

General workflow for a forced degradation study.

References

An In-depth Technical Guide to N-methylpiperidine-2-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core characteristics of N-methylpiperidine-2-methanol, tailored for researchers, scientists, and drug development professionals. It covers the compound's chemical and physical properties, spectroscopic data, synthesis and purification protocols, applications in medicinal chemistry, and essential safety information.

Core Chemical and Physical Properties

N-methylpiperidine-2-methanol, also known as (1-methylpiperidin-2-yl)methanol, is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a hydroxymethyl group.[1][2] Its structure makes it a valuable chiral building block in the synthesis of more complex molecules.

Table 1: General Properties of N-methylpiperidine-2-methanol

PropertyValueReference
CAS Number 20845-34-5[1]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
IUPAC Name (1-methylpiperidin-2-yl)methanol[2]
Synonyms 1-Methylpiperidine-2-methanol, 2-(Hydroxymethyl)-N-methylpiperidine[2][3]
InChI Key HXXJMMLIEYAFOZ-UHFFFAOYSA-N[1]

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Appearance Liquid[4]
Boiling Point 79-80 °C at 7 mmHg[1]
Density 0.984 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.4823[1]
Flash Point 81 °C (177.8 °F) - closed cup[1]
pKa 15.15 ± 0.10 (Predicted)[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of N-methylpiperidine-2-methanol. Below are the expected spectral characteristics.

Table 3: Spectroscopic Data

TechniqueDataReference
¹H NMR Expected signals would correspond to the N-methyl group, the piperidine ring protons, and the hydroxymethyl group protons.[5]
¹³C NMR Expected signals include those for the N-methyl carbon, the carbons of the piperidine ring, and the hydroxymethyl carbon.[6][7]
IR Spectroscopy An ATR-IR spectrum is available. Key stretches would include a broad O-H band for the alcohol, C-H stretching for the alkyl groups, and C-N stretching.[2]
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 129, corresponding to the molecular weight.[2]

Synthesis and Purification

A common synthetic route to N-methylpiperidine-2-methanol is the N-methylation of 2-piperidinemethanol. This can be achieved via several methods, including reductive amination with formaldehyde and a reducing agent.

G General Synthesis Pathway start 2-Piperidinemethanol product N-methylpiperidine-2-methanol start->product N-methylation reagents Formaldehyde (HCHO) Formic Acid (HCOOH) (Eschweiler-Clarke reaction) reagents->product G Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification s1 Combine 2-Piperidinemethanol, Formaldehyde, and Formic Acid s2 Heat Reaction Mixture (80-90°C, 4-8h) s1->s2 s3 Monitor by TLC s2->s3 w1 Cool and Basify (pH > 10 with NaOH) s3->w1 w2 Extract with Organic Solvent w1->w2 w3 Combine & Dry Organic Layers w2->w3 w4 Concentrate under Vacuum w3->w4 p1 Fractional Distillation under Vacuum w4->p1 p2 Collect Product Fraction (79-80°C @ 7 mmHg) p1->p2 final final p2->final Pure N-methylpiperidine-2-methanol G Role as a Synthetic Building Block cluster_targets Synthesized Pharmaceutical Targets start N-methylpiperidine-2-methanol t1 MCH1R Antagonists start->t1 Multi-step Synthesis t2 GnRH Receptor Antagonists start->t2 Multi-step Synthesis t3 VEGFR-2/FGFR-1 Inhibitors start->t3 Multi-step Synthesis t4 GABAA Receptor Agonists start->t4 Multi-step Synthesis

References

The Enduring Legacy of the Piperidine Ring: A Technical Guide to its Discovery and Alkaloid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine nucleus, a simple six-membered nitrogen-containing heterocycle, forms the structural core of a vast and diverse class of natural products known as piperidine alkaloids. These compounds, found across the plant and animal kingdoms, have played a pivotal role in the history of chemistry and medicine. From the poison that condemned Socrates to modern therapeutic agents, the story of piperidine alkaloids is one of scientific discovery, intricate chemical synthesis, and profound biological impact. This technical guide provides a comprehensive overview of the discovery, history, and chemistry of key piperidine alkaloids, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways they modulate.

A Historical Journey: From Ancient Poisons to Modern Pharmaceuticals

The recorded history of piperidine alkaloids begins not in a laboratory, but in ancient Greece. The most infamous early encounter with a piperidine alkaloid was the state-sanctioned execution of the philosopher Socrates in 399 BC, who was forced to drink an extract of poison hemlock (Conium maculatum). The toxic principle of this plant, coniine, would later be the first alkaloid to be chemically synthesized, a landmark achievement in the field of organic chemistry.[1]

The formal study of piperidine alkaloids commenced in the 19th century with the isolation of piperine from black pepper (Piper nigrum) in 1819 by Hans Christian Ørsted.[2] This was followed by the isolation of coniine from poison hemlock by Giseke in 1826. The latter half of the 19th century and the early 20th century saw a surge in the discovery and characterization of numerous other piperidine alkaloids, including atropine from deadly nightshade (Atropa belladonna) and lobeline from Indian tobacco (Lobelia inflata).[3] The 20th century brought the discovery of solenopsin, a toxic alkaloid found in the venom of fire ants.[4][5]

The structural elucidation and total synthesis of these complex natural products presented significant challenges to early organic chemists and drove the development of new synthetic methodologies and analytical techniques. The successful synthesis of coniine by Albert Ladenburg in 1886 was a monumental event, proving that complex natural products could be created in the laboratory.[1][6] This was followed by other landmark syntheses, such as Richard Willstätter's synthesis of atropine.

Key Piperidine Alkaloids: A Closer Look

This guide focuses on five prominent piperidine alkaloids that exemplify the chemical diversity and biological significance of this class of compounds: coniine, piperine, atropine, lobeline, and solenopsin.

Coniine: The First Synthesized Alkaloid
  • Discovery and History: Isolated in 1826 from poison hemlock, coniine's structure was established by Hofmann in 1881, and it was first synthesized by Ladenburg in 1886.

  • Biological Activity: Coniine is a neurotoxin that acts as a nicotinic acetylcholine receptor (nAChR) antagonist, leading to paralysis of the nervous system and, in high doses, death by respiratory failure.

Piperine: The Pungent Principle of Black Pepper
  • Discovery and History: First isolated in 1819 by Hans Christian Ørsted from Piper nigrum.[2][7]

  • Biological Activity: Piperine is responsible for the pungency of black pepper. It has been shown to have numerous biological activities, including anti-inflammatory, antioxidant, and bioavailability-enhancing effects.

Atropine: A Pharmaceutical Staple
  • Discovery and History: First extracted in crystalline form in 1831 from Atropa belladonna.[8]

  • Biological Activity: Atropine is an antimuscarinic agent, meaning it blocks muscarinic acetylcholine receptors.[8] It is widely used in medicine to treat bradycardia, as an antidote for organophosphate poisoning, and to dilate the pupils during eye examinations.[8]

Lobeline: A Modulator of Nicotinic Receptors
  • Discovery and History: Isolated from Lobelia inflata.

  • Biological Activity: Lobeline has a complex pharmacology, acting as a mixed agonist-antagonist at nicotinic acetylcholine receptors.[3] It has been investigated as a potential treatment for drug addiction.[3]

Solenopsin: A Venomous Angiogenesis Inhibitor
  • Discovery and History: A major toxic component of fire ant (Solenopsis invicta) venom. The total synthesis of solenopsin was first described in 1993.[5]

  • Biological Activity: Solenopsin exhibits a range of biological activities, including cytotoxic, hemolytic, and antibacterial properties.[4] Notably, it is a potent inhibitor of angiogenesis through the phosphoinositol-3-kinase (PI3K) signaling pathway.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the discussed piperidine alkaloids, providing a basis for comparison of their physicochemical and biological properties.

AlkaloidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Specific Rotation ([α]D)
(S)-(+)-ConiineC₈H₁₇N127.23-2+8.4° (c=4, CHCl₃)
PiperineC₁₇H₁₉NO₃285.34130-133Optically inactive
AtropineC₁₇H₂₃NO₃289.37114-1160° (racemic)
(-)-LobelineC₂₂H₂₇NO₂337.46130-131-42.8° (c=1, EtOH)
Solenopsin AC₁₇H₃₅N253.47--
AlkaloidLD₅₀ (Route, Species)IC₅₀ (Target, System)
Coniine100 mg/kg (oral, mouse)-
Piperine330 mg/kg (oral, mouse)[9]61.94 µg/mL (P-glycoprotein, HeLa cells)[10]
Atropine75 mg/kg (oral, mouse)-
Lobeline40 mg/kg (i.p., mouse)-
Solenopsin A-5-10 µM (Akt inhibition)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the history of piperidine alkaloid chemistry.

Isolation of Piperine from Black Pepper

This protocol is adapted from established laboratory procedures for the extraction and purification of piperine.

Materials:

  • Ground black pepper (10 g)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (95%)

  • 10% Potassium hydroxide (KOH) in ethanol

  • Diethyl ether

  • Glacial acetic acid

  • Sodium bicarbonate solution (10%)

  • Reflux apparatus, separating funnel, filtration apparatus, rotary evaporator

Procedure:

  • Extraction:

    • Place 10.0 g of finely ground black pepper into a 100 mL round-bottom flask.

    • Add 50 mL of 95% ethanol and a few boiling chips.

    • Reflux the mixture for 2 hours.

    • Allow the mixture to cool and then filter by gravity.

  • Saponification of Resin:

    • To the filtrate, add 10 mL of 10% alcoholic KOH.

    • Heat the mixture on a steam bath for 30 minutes.

    • Allow the solution to stand overnight.

  • Isolation of Piperine:

    • Filter the crystalline precipitate of piperine.

    • Wash the crystals with a small amount of cold ethanol.

  • Recrystallization:

    • Dissolve the crude piperine in a minimal amount of hot acetone.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect the purified piperine crystals by vacuum filtration.

Ladenburg's Synthesis of (±)-Coniine (1886)

This protocol outlines the landmark first total synthesis of an alkaloid.

Materials:

  • 2-Methylpyridine (α-picoline)

  • Acetaldehyde

  • Anhydrous zinc chloride

  • Sodium metal

  • Absolute ethanol

  • (+)-Tartaric acid

Procedure:

  • Formation of 2-Propenylpyridine:

    • Heat a mixture of 2-methylpyridine and acetaldehyde in the presence of anhydrous zinc chloride in a sealed tube at 150-160 °C for 10 hours.

    • After cooling, the reaction mixture is made alkaline with sodium hydroxide solution and steam distilled to obtain 2-propenylpyridine.

  • Reduction to Racemic Coniine:

    • Dissolve the 2-propenylpyridine in absolute ethanol.

    • Add sodium metal in small portions to the refluxing solution until the reaction is complete.

    • After cooling, water is added, and the racemic coniine is extracted with diethyl ether.

    • The ether is evaporated to yield crude (±)-coniine.

  • Resolution of Enantiomers:

    • Dissolve the racemic coniine in ethanol.

    • Add an equimolar amount of (+)-tartaric acid dissolved in ethanol.

    • The diastereomeric salt of (+)-coniine-(+)-tartrate, being less soluble, crystallizes out first.

    • Filter the crystals and treat with a base (e.g., NaOH) to liberate (+)-coniine.

Signaling Pathways and Experimental Workflows

The biological effects of piperidine alkaloids are mediated through their interaction with specific molecular targets and signaling pathways. The following diagrams, rendered in DOT language, illustrate these interactions and key experimental workflows.

Signaling Pathways

Solenopsin_PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Angiogenesis Angiogenesis mTORC1->Angiogenesis Promotion Solenopsin Solenopsin Solenopsin->PI3K Inhibition Atropine_Muscarinic_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Acetylcholine Receptor (M2) G_protein Gi Protein mAChR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response Mediates Atropine Atropine Atropine->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Binds Piperine_Isolation_Workflow start Ground Black Pepper reflux Reflux with 95% Ethanol start->reflux filter1 Gravity Filtration reflux->filter1 saponify Add Alcoholic KOH & Heat filter1->saponify stand Stand Overnight saponify->stand filter2 Filter Crude Piperine stand->filter2 recrystallize Recrystallize from Acetone/Hexane filter2->recrystallize end Pure Piperine Crystals recrystallize->end

References

Biological Activity of Simple Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the diverse biological activities exhibited by simple piperidine derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a comparative analysis of quantitative data, detailed experimental methodologies for key assays, and a visual representation of the underlying signaling pathways.

I. Quantitative Data on Biological Activities

The biological activities of simple piperidine derivatives are multifaceted, encompassing anticancer, antimicrobial, neuroprotective, acetylcholinesterase inhibitory, and antiviral effects. The following tables summarize the quantitative data for various derivatives across these therapeutic areas, facilitating a comparative assessment of their potency.

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters to quantify this activity.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP)MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
N-Arylpiperidine-3-carboxamide (Compound 1)A375Human Melanoma0.88
N-Arylpiperidine-3-carboxamide (Compound 54)A375Human Melanoma0.03
Piperidine derivative on A549 cellsA549Lung32.43
Ciprofloxacin-thiazolidinedione hybrid (3a)LOX IMVIHuman Melanoma26.7 ± 1.50
Ciprofloxacin-thiazolidinedione hybrid (3i)LOX IMVIHuman Melanoma25.4 ± 1.43
Ciprofloxacin-thiazolidinedione hybrid (3j)A498Human Renal Cancer33.9 ± 1.91
Antimicrobial Activity

Piperidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The zone of inhibition and minimum inhibitory concentration (MIC) are standard measures of their antimicrobial efficacy.

Table 2.1: Antibacterial Activity (Zone of Inhibition in mm)

CompoundConcentrationStaphylococcus aureusEscherichia coliBacillus subtilis
Compound 110 µL of 10mg/mL17 ± 1.636 ± 0.82Not Reported
20 µL of 10mg/mL22 ± 4.329 ± 1.41Not Reported
Compound 210 µL of 10mg/mL18 ± 2.948 ± 0.82Not Reported
20 µL of 10mg/mL24 ± 3.2612 ± 0Not Reported
Piperidin-4-one Derivative (1a)100 µ g/disc 12Not ReportedNot Reported
Piperidine-2,6-dione (2c)Not SpecifiedNot ReportedGood ActivityGood Activity
Piperidine-2,6-dione (2d)Not SpecifiedNot ReportedGood ActivityGood Activity
Piperidine-2,6-dione (3c)Not SpecifiedGood ActivityNot ReportedNot Reported

Table 2.2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (MRSA)
Piperidine-Based Sulfobetaine (P16S)61 µM
Neuroprotective Activity

Certain piperidine derivatives exhibit neuroprotective effects, which are crucial in the context of neurodegenerative diseases.

DerivativeAssayResult
PiperineGlutamate-induced excitotoxicity in hippocampal neuronsProtective effect
PiperineMPTP-induced Parkinson's disease mouse modelAttenuated motor coordination deficits and cognitive functioning
Fenazinel derivative (A10)L-glutamic acid–induced injury in SH-SY5Y cellsSuperior protective activity compared to Fenazinel
Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. Several piperidine derivatives have been identified as potent AChE inhibitors.

DerivativeIC50
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)0.56 nM
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)5.7 nM
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d)13 ± 2.1 nM
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5a)0.09 ± 0.002 µM
N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5b)0.63 ± 0.0002 µM
Arecoline-4-thiazolidinone conjugate (20)0.070 ± 0.050 µM
Arecoline-4-thiazolidinone conjugate (19)0.15 ± 0.050 µM
Semi-synthetic piperidine analogue (7)7.32 µM
Semi-synthetic piperidine analogue (9)15.1 µM
Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives as antiviral agents against a variety of viruses.

DerivativeVirusCell LineIC50
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 9)Influenza A (H1N1)MDCK0.0027 µM
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 6b)Influenza A (H1N1)MDCK0.0051 µM
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4)Influenza A (H1N1)MDCK0.0087 µM
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 8)Influenza A (H1N1)MDCK0.0097 µM
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 5)Herpes Simplex Virus 1 (HSV-1)Not Specified0.0022 µM
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione (Compound 4)Coxsackievirus B3 (COX-B3)Not Specified0.0092 µM
Pyrazolo-Piperidine (Compound 3)HIV-1 (X4-tropic)Not Specified36 µM
Pyrazolo-Piperidine (Compound 3)HIV-1 (R5-tropic)Not Specified52 µM

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of piperidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Disc Diffusion Assay for Antimicrobial Activity

The disc diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar plates

  • Sterile paper discs (6 mm diameter)

  • Piperidine derivative to be tested

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Disc Application: Aseptically apply paper discs impregnated with a known concentration of the piperidine derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Piperidine derivative to be tested

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the piperidine derivative in phosphate buffer.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the piperidine derivative at various concentrations.

  • Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.

III. Signaling Pathways and Mechanisms of Action

The biological effects of piperidine derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many anticancer piperidine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway Piperidine_Derivative Piperidine Derivative Cell_Stress Cellular Stress (e.g., ROS) Piperidine_Derivative->Cell_Stress Bcl2 Bcl-2 Piperidine_Derivative->Bcl2 Inhibits Bax Bax Cell_Stress->Bax Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperidine derivatives.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.

PI3K_Akt_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

IV. Conclusion

This technical guide has provided a comprehensive overview of the biological activities of simple piperidine derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action. The versatility of the piperidine scaffold continues to make it a privileged structure in the design of novel therapeutic agents. The information compiled herein is intended to aid researchers in the rational design and development of new and more effective piperidine-based drugs for a wide range of diseases. Further exploration of the structure-activity relationships and the elucidation of novel molecular targets will undoubtedly expand the therapeutic potential of this important class of heterocyclic compounds.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-2-piperidinemethanol from L-proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methyl-2-piperidinemethanol, a valuable chiral building block in pharmaceutical and organic synthesis. The described synthetic pathway commences with a derivative conceptually related to L-proline, piperidine-2-carboxylic acid (also known as homoproline). The synthesis involves a two-step sequence: N-methylation of the piperidine ring followed by the reduction of the carboxylic acid moiety to the corresponding primary alcohol. This protocol offers a robust and scalable method for the preparation of enantiomerically pure this compound, a key intermediate for the development of novel therapeutic agents.

Introduction

This compound is a chiral amino alcohol that serves as a versatile synthon in the preparation of a wide range of biologically active molecules. Its rigid piperidine scaffold and chiral centers make it an attractive component for ligands, catalysts, and pharmaceutical intermediates. While L-proline, a five-membered cyclic amino acid, is a common chiral starting material, the synthesis of its six-membered homologue, this compound, requires a dedicated synthetic strategy. The following protocols detail a reliable method starting from piperidine-2-carboxylic acid, which can be considered a higher homologue of L-proline. The synthesis proceeds through N-methylation and subsequent reduction of the carboxylic acid.

Overall Synthetic Pathway

The synthesis of this compound from piperidine-2-carboxylic acid is a two-step process. The first step is the methylation of the secondary amine of the piperidine ring to form N-methyl-piperidine-2-carboxylic acid. The second step involves the reduction of the carboxylic acid to the primary alcohol, yielding the final product.

Synthesis_Workflow Start Piperidine-2-carboxylic Acid Intermediate N-Methyl-piperidine-2-carboxylic Acid Start->Intermediate N-Methylation (e.g., Eschweiler-Clarke Reaction) Product This compound Intermediate->Product Reduction (e.g., LiAlH4)

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: N-Methylation of Piperidine-2-carboxylic Acid (Eschweiler-Clarke Reaction)

This protocol describes the N-methylation of piperidine-2-carboxylic acid using formaldehyde and formic acid.

Materials:

  • Piperidine-2-carboxylic acid

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidine-2-carboxylic acid (1.0 eq).

  • Add formic acid (3.0 eq) to the flask.

  • Slowly add formaldehyde solution (2.5 eq) to the reaction mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-methyl-piperidine-2-carboxylic acid.

Quantitative Data Summary (Step 1):

ParameterValueReference
Starting MaterialPiperidine-2-carboxylic acid-
Key ReagentsFormaldehyde, Formic Acid[1]
Reaction Time4-6 hours[1]
Reaction Temperature100-110 °C[1]
Typical Yield85-95%[2]
Purity (crude)>90% (by NMR)-
Step 2: Reduction of N-Methyl-piperidine-2-carboxylic Acid

This protocol details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-Methyl-piperidine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄) decahydrate or Glauber's salt

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter paper

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (2.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve N-methyl-piperidine-2-carboxylic acid (1.0 eq) in a minimal amount of anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Deionized water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% NaOH solution (X mL).

    • Deionized water (3X mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate through a pad of Celite or by gravity filtration and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford this compound.

Quantitative Data Summary (Step 2):

ParameterValueReference
Starting MaterialN-Methyl-piperidine-2-carboxylic acid-
Key ReagentLithium aluminum hydride (LiAlH₄)[3]
Reaction Time12-16 hours[3]
Reaction Temperature0 °C to room temperature[3]
Typical Yield70-85%-
Purity (crude)>95% (by GC-MS)-

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from the starting material to the final product, with each step preparing the molecule for the subsequent transformation.

Logical_Flow Start Start with Piperidine-2-carboxylic Acid Step1 Introduce Methyl Group on Nitrogen Start->Step1 Functionalization of Amine Step2 Reduce Carboxylic Acid to Alcohol Step1->Step2 Modification of Carboxyl Group End Obtain Target: This compound Step2->End Final Product Formation

Caption: Logical progression of the synthesis of this compound.

Conclusion

The protocols outlined in these application notes provide a clear and reproducible pathway for the synthesis of this compound from piperidine-2-carboxylic acid. The described methods are well-established and utilize common laboratory reagents and techniques, making them accessible to researchers in various fields. The provided quantitative data and workflow diagrams offer a comprehensive guide for the successful execution of this synthesis, enabling the production of this important chiral building block for further applications in drug discovery and development.

References

Applications of 1-Methyl-2-piperidinemethanol in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol is a versatile chiral building block that holds significant potential in the development of novel agrochemicals. Its piperidine scaffold is a common motif in a variety of biologically active molecules, contributing to favorable physicochemical properties such as aqueous solubility and membrane permeability. In the context of agrochemical research, this intermediate can be elaborated into a range of fungicidal and insecticidal compounds. This document provides detailed application notes and experimental protocols for the synthesis of a novel anilinopyrimidine fungicide derived from this compound, highlighting its utility in modern crop protection research.

Application: Synthesis of a Novel Anilinopyrimidine Fungicide

Anilinopyrimidine fungicides are a crucial class of agrochemicals known for their efficacy against a broad spectrum of plant pathogenic fungi. They primarily act by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth and development. The incorporation of the 1-methylpiperidine moiety can enhance the systemic properties and target-site binding of these fungicides.

Herein, we describe a synthetic route to a novel anilinopyrimidine fungicide, N-(4,6-dimethylpyrimidin-2-yl)-2-(1-methylpiperidin-2-yl)aniline (a hypothetical compound for illustrative purposes), starting from this compound.

Overall Synthetic Scheme

G A This compound B 1-(2-Nitrophenyl)-2-(1-methylpiperidin-2-yl)methanol A->B 1. Nucleophilic Aromatic Substitution C 2-(1-Methylpiperidin-2-yl)aniline B->C 2. Reduction of Nitro Group D N-(4,6-Dimethylpyrimidin-2-yl)-2-(1-methylpiperidin-2-yl)aniline (Target Fungicide) C->D 3. Buchwald-Hartwig Amination G cluster_fungus Fungal Cell Methionine Methionine Protein Protein Synthesis Methionine->Protein Enzymes Hydrolytic Enzymes Protein->Enzymes Infection Infection Process Enzymes->Infection Fungicide Anilinopyrimidine Fungicide Biosynthesis Methionine Biosynthesis Pathway Fungicide->Biosynthesis Inhibition Biosynthesis->Methionine

Application Notes and Protocols: 1-Methyl-2-piperidinemethanol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-piperidinemethanol is a valuable chiral building block for asymmetric synthesis. Its rigid piperidine scaffold, combined with the stereogenic center at the 2-position bearing a hydroxymethyl group, makes it an effective precursor for chiral ligands and a useful chiral auxiliary in stereoselective transformations. The presence of both a tertiary amine and a primary alcohol allows for versatile functionalization, enabling its application in a range of catalytic asymmetric reactions. These reactions are crucial in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, focusing on its role in the preparation of chiral ligands for catalytic reactions. The protocols are based on established methodologies for structurally similar chiral amino alcohols and are intended to serve as a guide for the development of new synthetic routes.

Core Applications

The primary application of this compound in asymmetric synthesis is as a precursor for the development of chiral ligands. The hydroxyl and amino moieties can coordinate to metal centers, creating a defined chiral environment that can induce high enantioselectivity in a variety of reactions.

Key Application Areas:

  • Asymmetric Grignard Cross-Coupling Reactions: Derivatives of this compound can be used to synthesize phosphine ligands that are effective in catalyzing asymmetric Grignard cross-coupling reactions.

  • Enantioselective Addition of Organozinc Reagents: As a chiral ligand, it can facilitate the enantioselective addition of organozinc reagents to aldehydes and imines, producing chiral alcohols and amines.

  • Asymmetric Hydrogenation: Chiral phosphine ligands derived from this building block are potential candidates for rhodium or ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins, ketones, and imines.

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions utilizing chiral ligands derived from amino alcohols structurally related to this compound. These values serve as a benchmark for what can be expected when employing ligands synthesized from the target compound.

Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand PrecursorLigand TypeLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-N-Pyrrolidinyl norephedrineAmino alcohol2069594 (R)
(-)-DAIBAmino alcohol2029798 (S)
Fructose-derived β-amino alcoholAmino alcohol2025249299 (S)

Table 2: Hypothetical Performance of a Phosphine Ligand Derived from (S)-1-Methyl-2-piperidinemethanol in Asymmetric Hydrogenation

SubstrateProductCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
Methyl (Z)-α-acetamidocinnamateN-Acetyl-L-phenylalanine methyl ester[Rh(COD)₂(MPPM-phosphine)]BF₄>95>90
Acetophenone(R)-1-Phenylethanol[RuCl₂(MPPM-phosphine)(p-cymene)]>90>85
MPPM-phosphine = (S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine

Experimental Protocols

Protocol 1: Synthesis of a Chiral Phosphine Ligand from (S)-1-Methyl-2-piperidinemethanol

This protocol describes the synthesis of (S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine, a chiral phosphine ligand.

Step 1a: Tosylation of (S)-1-Methyl-2-piperidinemethanol

  • Materials:

    • (S)-1-Methyl-2-piperidinemethanol (1.0 eq)

    • Anhydrous Pyridine

    • p-Toluenesulfonyl chloride (1.1 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve (S)-1-Methyl-2-piperidinemethanol in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.

Step 1b: Nucleophilic Substitution with Lithium Diphenylphosphide

  • Materials:

    • Tosylated (S)-1-Methyl-2-piperidinemethanol (from Step 1a)

    • Lithium diphenylphosphide (LiPPh₂) solution in anhydrous THF

    • Anhydrous Tetrahydrofuran (THF)

    • Degassed water

  • Procedure:

    • Dissolve the crude tosylate in anhydrous THF under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Slowly add the solution of lithium diphenylphosphide in THF to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Carefully quench the reaction with degassed water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired chiral phosphine ligand.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol is a representative example of how the synthesized chiral phosphine ligand can be used in asymmetric catalysis.

  • Materials:

    • (S)-((1-methylpiperidin-2-yl)methyl)diphenylphosphine (MPPM-phosphine)

    • [Rh(COD)₂]BF₄

    • Methyl (Z)-α-acetamidocinnamate (substrate)

    • Anhydrous, degassed methanol

    • Hydrogen gas

    • High-pressure reactor

  • Procedure:

    • Catalyst Preparation: In a glovebox, dissolve the MPPM-phosphine ligand and [Rh(COD)₂]BF₄ in anhydrous, degassed methanol in a 2.2:1 ligand-to-metal molar ratio. Stir the solution for 30 minutes to form the active catalyst complex.

    • Hydrogenation: Place the substrate, methyl (Z)-α-acetamidocinnamate, in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula.

    • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar).

    • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

    • Analysis: After releasing the pressure, take an aliquot of the reaction mixture to determine the conversion by GC or NMR. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

experimental_workflow Experimental Workflow for Ligand Synthesis and Application cluster_synthesis Ligand Synthesis cluster_application Asymmetric Hydrogenation start Start: (S)-1-Methyl-2-piperidinemethanol tosylation Tosylation (p-TsCl, Pyridine) start->tosylation substitution Nucleophilic Substitution (LiPPh2, THF) tosylation->substitution purification_ligand Purification (Column Chromatography) substitution->purification_ligand ligand Chiral Phosphine Ligand purification_ligand->ligand catalyst_prep Catalyst Preparation ([Rh(COD)2]BF4) ligand->catalyst_prep Use in Catalysis hydrogenation Hydrogenation (Substrate, H2) catalyst_prep->hydrogenation analysis Analysis (GC, Chiral HPLC) hydrogenation->analysis product Enantioenriched Product analysis->product

Caption: Workflow for chiral phosphine ligand synthesis and its application.

catalytic_cycle Proposed Catalytic Cycle for Asymmetric Hydrogenation catalyst [Rh(L*)]+ intermediate1 Rh-Substrate Complex catalyst->intermediate1 + Substrate substrate Substrate (Olefin) intermediate2 Rh-Dihydride Complex intermediate1->intermediate2 + H₂ (Oxidative Addition) h2 H₂ product Product intermediate2->product Hydride Insertion & Reductive Elimination product->catalyst - Product

Synthesis of (1-methylpiperidin-2-yl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the laboratory-scale synthesis of (1-methylpiperidin-2-yl)methanol, a valuable building block for the development of novel pharmaceuticals and other biologically active compounds. The procedures outlined are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Two primary and reliable synthetic routes are presented: the N-methylation of (piperidin-2-yl)methanol via the Eschweiler-Clarke reaction and the reduction of a 1-methylpipecolic acid derivative.

Introduction

(1-methylpiperidin-2-yl)methanol and its derivatives are key structural motifs in a variety of pharmacologically active molecules. The piperidine ring is a common scaffold in medicinal chemistry, and substitution at the 2-position provides a versatile handle for further chemical modification. This document offers two distinct and well-established methods for the preparation of this important intermediate, allowing researchers to choose the most suitable approach based on available starting materials and laboratory capabilities.

Synthetic Strategies

Two principal synthetic pathways for the preparation of (1-methylpiperidin-2-yl)methanol are detailed below.

Route 1: Eschweiler-Clarke N-Methylation of (Piperidin-2-yl)methanol

This classic one-pot reaction provides a direct and efficient method for the N-methylation of the secondary amine of (piperidin-2-yl)methanol using formaldehyde and formic acid. The reaction proceeds to the tertiary amine without the formation of a quaternary ammonium salt, making it a clean and high-yielding procedure.[1][2][3][4]

Route 2: Reduction of a 1-Methylpipecolic Acid Derivative

This approach involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation, providing a high yield of the desired product.[5][6][7] This method is particularly useful if 1-methylpipecolic acid or its esters are readily available.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic protocols.

Table 1: Reagents and Reaction Conditions for Eschweiler-Clarke N-Methylation

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equivalents
(Piperidin-2-yl)methanolC6H13NO115.17101.0
Formaldehyde (37% aq. soln.)CH2O30.03303.0
Formic Acid (98%)CH2O246.03303.0
WaterH2O18.02--
Sodium HydroxideNaOH40.00--
DichloromethaneCH2Cl284.93--
Anhydrous Sodium SulfateNa2SO4142.04--

Table 2: Reagents and Reaction Conditions for Reduction of Ethyl 1-Methylpipecolate

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equivalents
Ethyl 1-methylpipecolateC9H17NO2171.24101.0
Lithium Aluminum HydrideLiAlH437.95151.5
Anhydrous Diethyl EtherC4H10O74.12--
WaterH2O18.02--
15% aq. Sodium HydroxideNaOH40.00--
Anhydrous Magnesium SulfateMgSO4120.37--

Experimental Protocols

Protocol 1: Synthesis of (1-methylpiperidin-2-yl)methanol via Eschweiler-Clarke Reaction

This protocol details the N-methylation of commercially available (piperidin-2-yl)methanol.

Materials:

  • (Piperidin-2-yl)methanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98%)

  • Water

  • Sodium hydroxide (solid)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (piperidin-2-yl)methanol (1.0 eq) in water.

  • To the stirred solution, add formic acid (3.0 eq) followed by the slow addition of formaldehyde solution (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the solution to a pH > 12 by the slow addition of solid sodium hydroxide pellets while cooling the flask in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (1-methylpiperidin-2-yl)methanol can be purified by vacuum distillation.

Protocol 2: Synthesis of (1-methylpiperidin-2-yl)methanol via Reduction of Ethyl 1-Methylpipecolate

This protocol describes the reduction of ethyl 1-methylpipecolate, which can be prepared from 1-methylpipecolic acid.

Materials:

  • Ethyl 1-methylpipecolate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask with a dropping funnel and reflux condenser

  • Nitrogen or argon gas inlet

  • Stirring plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Set up a dry three-neck round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Carefully add lithium aluminum hydride (1.5 eq) to anhydrous diethyl ether in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1-methylpipecolate (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlH4 by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH4 in grams.[8]

  • A granular precipitate should form. Stir the mixture at room temperature for 15 minutes.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the solid through a pad of celite or a Buchner funnel and wash the filter cake with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude (1-methylpiperidin-2-yl)methanol can be purified by vacuum distillation.

Mandatory Visualization

Eschweiler_Clarke_Workflow start Start: (Piperidin-2-yl)methanol reagents Add HCHO, HCOOH, H2O start->reagents reflux Reflux (100°C, 4-6h) reagents->reflux cool Cool to RT reflux->cool basify Basify with NaOH (pH > 12) cool->basify extract Extract with CH2Cl2 basify->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Vacuum Distillation concentrate->purify product Product: (1-methylpiperidin-2-yl)methanol purify->product

Caption: Key steps in the LiAlH4 reduction of the ester to the alcohol.

References

Application Notes and Protocols for the Use of 1-Methyl-2-piperidinemethanol in the Synthesis of Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-methyl-2-piperidinemethanol as a chiral ligand in the synthesis of novel catalysts for asymmetric synthesis. Due to the limited direct literature on this specific compound in catalysis, the protocols and data presented herein are based on well-established methodologies for structurally analogous chiral amino alcohols, such as derivatives of prolinol and other piperidine-based ligands. This document is intended to serve as a foundational guide for researchers looking to explore the catalytic potential of this compound.

Introduction to this compound in Asymmetric Catalysis

This compound is a chiral amino alcohol that possesses key structural features desirable in a chiral ligand for asymmetric catalysis. Its rigid piperidine backbone restricts conformational flexibility, which can contribute to a well-defined chiral environment around a metal center. The presence of both a hydroxyl group and a tertiary amine allows for bidentate coordination to a metal, forming a stable chelate complex. The N-methyl group can also influence the steric environment of the catalyst. These characteristics make this compound a promising candidate for a ligand in a variety of transition metal-catalyzed reactions, particularly in the enantioselective addition of nucleophiles to carbonyls and imines.

Proposed Application: Chiral Ligand for the Enantioselective Addition of Diethylzinc to Aldehydes

A primary application for chiral amino alcohols like this compound is as a ligand in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce valuable chiral secondary alcohols. In this proposed application, (S)-1-methyl-2-piperidinemethanol is used to form a chiral catalyst in situ with diethylzinc. This catalyst then mediates the enantioselective transfer of an ethyl group from another molecule of diethylzinc to an aldehyde.

Proposed Catalytic Cycle

The catalytic cycle is believed to initiate with the reaction of (S)-1-methyl-2-piperidinemethanol with one equivalent of diethylzinc to form a chiral zinc-aminoalkoxide complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack. A second equivalent of diethylzinc delivers an ethyl group to one of the enantiotopic faces of the aldehyde, dictated by the chiral environment of the ligand. The resulting zinc alkoxide of the product can then exchange with another molecule of the aldehyde, regenerating the active catalytic species.

Catalytic Cycle for Diethylzinc Addition cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (S)-1-Methyl-2- piperidinemethanol Catalyst Chiral Zn-Aminoalkoxide Complex Ligand->Catalyst + Et2Zn Et2Zn_1 Et2Zn Coordination Aldehyde Coordination Catalyst->Coordination + Aldehyde Addition Enantioselective Ethyl Addition Coordination->Addition + Et2Zn Product_Release Product Release & Catalyst Regeneration Addition->Product_Release - Zn(OEt)(Product) Product_Release->Coordination + Aldehyde Product Chiral Secondary Alcohol Product_Release->Product

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a complex derived from (S)-1-methyl-2-piperidinemethanol.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-Phenylethanol via Enantioselective Ethylation of Benzaldehyde

This protocol describes the in situ preparation of a chiral catalyst from (S)-1-methyl-2-piperidinemethanol and diethylzinc for the enantioselective ethylation of benzaldehyde.

Materials:

  • (S)-1-Methyl-2-piperidinemethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (S)-1-methyl-2-piperidinemethanol (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc solution (1.0 M in hexanes, 1.1 mL, 1.1 mmol) via syringe.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction:

    • Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst mixture at 0 °C.

    • Stir the reaction mixture at 0 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After 24 hours, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow for Enantioselective Ethylation cluster_setup Reaction Setup cluster_catalyst Catalyst Formation cluster_reaction Reaction cluster_workup Work-up and Purification Flask Flame-dried Schlenk Flask under Inert Atmosphere Ligand Add (S)-1-Methyl-2- piperidinemethanol (5 mol%) Flask->Ligand Solvent Add Anhydrous Toluene Ligand->Solvent Cool Cool to 0 °C Solvent->Cool Add_Zn Add Diethylzinc (1.1 equiv) Cool->Add_Zn Stir_1 Stir at 0 °C for 30 min Add_Zn->Stir_1 Add_Aldehyde Add Benzaldehyde (1.0 equiv) Stir_1->Add_Aldehyde Stir_2 Stir at 0 °C for 24 h Add_Aldehyde->Stir_2 Monitor Monitor by TLC Stir_2->Monitor Quench Quench with sat. aq. NH₄Cl Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Experimental workflow for the enantioselective ethylation of benzaldehyde.

Quantitative Data

The following table presents hypothetical data for the performance of (S)-1-methyl-2-piperidinemethanol as a ligand in the asymmetric addition of diethylzinc to various aldehydes. This data is extrapolated from studies on structurally similar chiral amino alcohol ligands and should serve as a benchmark for optimization.

EntryAldehydeProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S)-1-Phenylethanol9295
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)ethanol8993
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)ethanol9596
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)ethanol8590
5Cyclohexanecarboxaldehyde(S)-1-Cyclohexyl-1-ethanol7888

Conclusion

While direct literature on the catalytic applications of this compound is scarce, its structural similarity to well-established chiral amino alcohol ligands suggests significant potential in asymmetric catalysis. The proposed application in the enantioselective addition of diethylzinc to aldehydes provides a logical and valuable starting point for research. The protocols and representative data presented here are intended to guide researchers in exploring the utility of this and similar molecules in the development of novel and efficient chiral catalysts. Further investigation is necessary to validate and optimize these preliminary hypotheses and to expand the scope of its applications in asymmetric synthesis.

Application Notes and Protocols for the N-Methylation of 2-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the N-methylation of 2-piperidinemethanol to synthesize N-methyl-2-piperidinemethanol, a key intermediate in the pharmaceutical and specialty chemical industries.[1][2] The primary method described is the Eschweiler-Clarke reaction, a robust and widely used procedure for the methylation of secondary amines that avoids the formation of quaternary ammonium salts.[3][4] This protocol offers high efficiency and is a classic example of reductive amination.[5] Additionally, this document outlines the necessary purification and analytical characterization techniques for the final product.

Introduction

N-methyl-2-piperidinemethanol (CAS 20845-34-5) is a valuable building block in organic synthesis.[1] Its structure, featuring a tertiary amine within a piperidine ring and a primary alcohol, makes it a versatile precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2][6] The piperidine scaffold is a common motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system.[2][7] The N-methylation of the parent 2-piperidinemethanol can significantly alter the physicochemical and pharmacological properties of resulting derivatives. The Eschweiler-Clarke reaction, which utilizes formaldehyde as the carbon source and formic acid as the reducing agent, is a highly effective method for this transformation.[3][4][5] It is a one-pot reaction that proceeds with high yields and is known for its reliability.[8]

Data Presentation

ParameterEschweiler-Clarke ReactionReductive Amination (Alternative)
Starting Material 2-Piperidinemethanol2-Piperidinemethanol
Reagents Formaldehyde (37% aq.), Formic AcidFormaldehyde, Sodium triacetoxyborohydride
Typical Yield 72-85%Varies with reducing agent and conditions
Purity (Post-Purification) >97% (by GC)[1]>95%
Reaction Temperature 85-100°CRoom Temperature to 50°C
Reaction Time 3-6 hours1-24 hours
Key Advantages Avoids quaternary salts, high yieldMilder conditions, broader substrate scope

Experimental Protocols

Primary Method: Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[3][9]

Materials:

  • 2-Piperidinemethanol

  • Formaldehyde (37 wt. % in H₂O)

  • Formic Acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-piperidinemethanol (1.0 eq).

  • Add formaldehyde solution (3.0 eq) to the flask.

  • Carefully add formic acid (5.0 eq) to the reaction mixture. The addition may be exothermic.

  • Heat the reaction mixture to 85-100°C in a water or oil bath and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of approximately 12 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude N-methyl-2-piperidinemethanol can be purified by vacuum distillation to yield a colorless to light yellow liquid.[1]

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of the final product and confirming its molecular weight.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of N-methyl-2-piperidinemethanol.[13][14][15] The spectra should show the presence of the N-methyl group (a singlet around 2.2-2.4 ppm in ¹H NMR) and the characteristic signals for the piperidine ring and the hydroxymethyl group.

Visualizations

Reaction Pathway for N-Methylation

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Piperidinemethanol 2-Piperidinemethanol Iminium Ion Iminium Ion 2-Piperidinemethanol->Iminium Ion  + Formaldehyde Formaldehyde Formaldehyde Formic Acid Formic Acid N-Methyl-2-piperidinemethanol N-Methyl-2-piperidinemethanol Iminium Ion->N-Methyl-2-piperidinemethanol  + Formic Acid (Hydride Source)

Caption: Reaction pathway for the Eschweiler-Clarke N-methylation.

Experimental Workflow

Start Start Reaction Setup Combine 2-Piperidinemethanol, Formaldehyde, and Formic Acid Start->Reaction Setup Heating Reflux at 85-100°C for 3-4h Reaction Setup->Heating Work-up Cool, Basify with NaOH, and Extract with Organic Solvent Heating->Work-up Purification Dry, Concentrate, and Vacuum Distill Work-up->Purification Analysis Characterize by GC-MS and NMR Purification->Analysis Final Product Pure N-Methyl-2- piperidinemethanol Analysis->Final Product

Caption: General experimental workflow for the synthesis and purification.

Applications and Signaling Pathways

N-methyl-2-piperidinemethanol primarily serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The piperidine moiety is a common feature in drugs targeting the central nervous system, and modifications such as N-methylation can influence their biological activity. While there are no specific signaling pathways directly attributed to N-methyl-2-piperidinemethanol itself, its derivatives are of significant interest in drug discovery. For instance, piperidine derivatives have been investigated for their potential as antibacterial agents.

It is a crucial building block for creating diverse molecular libraries for the discovery of new therapeutic agents.[7] The introduction of the N-methyl group can enhance the binding affinity of a molecule to its target receptor and improve its pharmacokinetic properties.[2] Therefore, the synthesis of N-methyl-2-piperidinemethanol is a key step in the development of novel drugs.

References

The Pivotal Role of Piperidine Derivatives in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug design. Its prevalence in numerous FDA-approved drugs and a vast array of biologically active molecules underscores its significance in the development of novel therapeutics.[1][2][3] The conformational flexibility of the piperidine ring and the ability to introduce diverse substituents allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged structure in the medicinal chemist's toolbox.[4][5]

These application notes provide a comprehensive overview of the role of piperidine derivatives in various therapeutic areas, supported by quantitative data. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented, along with visualizations of key signaling pathways and experimental workflows to guide researchers in their drug discovery endeavors.

Therapeutic Applications of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and central nervous system (CNS) effects.[6][7][8]

Anticancer Activity

Piperidine-containing compounds have emerged as a significant class of anticancer agents.[6][9] They exert their effects through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/Akt and NF-κB, which are often dysregulated in cancer.[10][11][12]

Table 1: Anticancer Activity of Representative Piperidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
EF31NF-κB-dependent cancer cells~1.92 (IKKβ inhibition)[9]
EF24Lung, breast, ovarian, cervical cancer cells~1.3 (NF-κB nuclear translocation inhibition)
Piperidone Monocarbonyl Curcumin Analogue (2,5-2Cl)A549 (Lung)< 5
Piperidone Monocarbonyl Curcumin Analogue (2Br-5Cl)A549 (Lung)< 5[13]
Piperidine Derivative 5A549 (Lung)10.67 ± 1.53[14]
Piperidine Derivative 5C6 (Glioma)4.33 ± 1.04[14]
RAJIMDA-MB-231 (Breast)20 (µg/mL)
RAJIMDA-MB-468 (Breast)25 (µg/mL)
Compound 17aPC3 (Prostate)Not specified[11]
DTPEPMDA-MB-231 (Breast)Not specified[11]
Antiviral Activity

Several piperidine derivatives have shown potent antiviral activity, particularly against influenza viruses.[4][15] They can interfere with various stages of the viral life cycle, from entry to replication.

Table 2: Antiviral Activity of Representative Piperidine Derivatives

Compound/DerivativeVirus StrainCell LineEC50 (µM)Reference
tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Various Influenza A strainsMultipleAs low as 0.05[4]
FZJ05Influenza A/H1N1 (A/PR/8/34)MDCKSignificantly lower than ribavirin[16]
AB05H1N1 InfluenzaMDCK0.33
1,4,4-Trisubstituted Piperidine (Compound 2)HCoV-229EHEL7.4[17]
GS-441524HCoV-229EHEL3.5 ± 0.0[17]
Antimicrobial Activity

The piperidine scaffold is a key component in many antimicrobial agents. These derivatives can exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of Representative Piperidine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Piperidin-4-one Derivative (1a)S. aureus12[18]
Piperidin-4-one Derivative (1a)E. coli8[18]
Piperidin-4-one Derivative (1a)B. subtilis10[18]
Piperidine Derivative 6B. cereus1.5[19]
Piperidine Derivative 6E. coli1.5[19]
Piperidine Derivative 6S. aureus1.5[19]
Piperidine Derivative 6B. subtilis0.75[19]
Piperidine Derivative 7C. albicans32-64[20]
Piperidine Derivative 2cE. coliNot specified (Good activity)
Piperidine Derivative 2dB. subtilisNot specified (Good activity)
Central Nervous System (CNS) Activity

Piperidine derivatives are well-known for their activity in the central nervous system, acting on various receptors and enzymes. A notable application is the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.

Table 4: CNS-related Activity of Representative Piperidine Derivatives

Compound/DerivativeTargetKᵢ (nM) or IC50Reference
Piperidine Derivative 11σ₁R4.41[21]
Piperidine Derivative 5σ₁R3.64[21]
Piperidinyl Aminopyrimidine (Compound 17)IKK-21.30 µM[22]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which piperidine derivatives exert their therapeutic effects is crucial for rational drug design. Two key signaling pathways often modulated by these compounds are the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine_Inhibitor Piperidine-based PI3K/Akt Inhibitor Piperidine_Inhibitor->PI3K Piperidine_Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Piperidine_Inhibitor Piperidine-based NF-κB Inhibitor Piperidine_Inhibitor->IKK_complex

Caption: NF-κB signaling pathway and the inhibitory action of certain piperidine derivatives.

Experimental Protocols

The following section provides detailed protocols for the synthesis of functionalized piperidines and key in vitro assays for evaluating their biological activity.

Protocol 1: One-Pot Synthesis of Functionalized Piperidines

This protocol describes a one-pot, multi-component reaction for the synthesis of highly substituted piperidines.[8][23][24]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Aniline (2 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Sodium lauryl sulfate (SLS) (0.02 g) as a catalyst

  • Water (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (2 mmol), aniline (2 mmol), β-ketoester (1 mmol), and sodium lauryl sulfate (0.02 g).

  • Add 10 mL of water to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the aqueous solution.

  • Collect the solid product by filtration.

  • Wash the product with water to remove the catalyst and any water-soluble impurities.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][25][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Piperidine derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is used to determine the susceptibility of bacteria to antimicrobial agents.[27][28][29][30]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Paper disks impregnated with known concentrations of the piperidine derivative

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Using sterile forceps, place the paper disks impregnated with the piperidine derivatives onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

  • Data Analysis: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. The Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution methods for a more quantitative assessment.[19]

Protocol 4: Ellman's Method for Acetylcholinesterase Inhibition

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase.[13][31][32][33]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • 0.1 M Phosphate buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • Piperidine derivative inhibitor solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer. Prepare serial dilutions of the piperidine derivative.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Inhibitor solution (or buffer for the control)

    • AChE solution

  • Pre-incubation: Mix the contents gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a few minutes to determine the reaction rate.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Experimental and Logical Workflows

Effective drug discovery and development follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Target_Identification Target Identification & Validation HTS High-Throughput Screening (HTS) Target_Identification->HTS Library_Synthesis Piperidine Derivative Library Synthesis Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Active Hits Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound Preclinical Preclinical Studies (In vitro & In vivo) Lead_Compound->Preclinical Optimized Lead Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Approval Regulatory Approval & Market Clinical_Trials->Approval

Caption: A generalized workflow for drug discovery and development featuring piperidine derivatives.

The continued exploration of piperidine derivatives, facilitated by robust synthetic methodologies and comprehensive biological evaluation, promises the development of the next generation of innovative therapeutics to address a wide range of unmet medical needs.

References

Application Notes: Synthesis of Highly Substituted Piperidines via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperidine scaffolds are crucial pharmacophores found in numerous pharmaceuticals and natural products.[1] Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesize complex, highly substituted piperidine derivatives in a single step.[2] This strategy is particularly valuable in drug discovery for the rapid generation of diverse molecular libraries.[3] While specific applications of 1-Methyl-2-piperidinemethanol in MCRs are not extensively documented in current literature, the principles can be demonstrated through analogous reactions. This document outlines the application of a one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a β-ketoester for the synthesis of functionalized piperidines.[2]

This reaction proceeds via a cascade of events, typically involving the formation of an enamine from the amine and the β-ketoester, a Knoevenagel condensation of the aldehyde and the β-ketoester, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the piperidine ring. The use of catalysts can significantly improve reaction rates and yields.

Application of Piperidine Derivatives in MCRs

The general MCR for synthesizing substituted piperidines involves the condensation of three or more components. A common and well-documented variant is the reaction between an aldehyde, an amine, and an active methylene compound like a β-ketoester. This approach allows for the introduction of diversity at multiple points of the piperidine scaffold by simply varying the starting materials.

Logical Workflow for Piperidine Synthesis via MCR

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Outcome A Amine (e.g., Aniline) D One-Pot Reaction (Solvent, Catalyst) A->D B β-Ketoester (e.g., Methyl Acetoacetate) B->D C Aldehyde (e.g., Benzaldehyde) C->D E Intermediate Formation (Enamine, Michael Adduct) D->E Mixing F Intramolecular Cyclization & Dehydration E->F Cascade G Highly Substituted Piperidine Product F->G Formation H Purification (Crystallization/Chromatography) G->H Work-up

Caption: General workflow for the one-pot synthesis of piperidines.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Highly Substituted Piperidines

This protocol is based on a general procedure for the synthesis of functionalized piperidines via a multi-component reaction.

Materials:

  • Aromatic Amine (e.g., Aniline) (2.0 mmol)

  • β-Ketoester (e.g., Methyl acetoacetate) (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (2.0 mmol)

  • Ethanol (Solvent)

  • Catalyst (e.g., Nano-sulfated zirconia, 10-15 mg)

Procedure:

  • To a solution of the amine (2.0 mmol) and methyl acetoacetate (1.0 mmol) in ethanol (10 mL), add the specified amount of catalyst.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the aromatic aldehyde (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically several hours), filter off the catalyst.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure, highly substituted piperidine product.

Data Presentation

The efficiency of MCRs is often evaluated by comparing reaction times and product yields under different catalytic conditions. The following table summarizes representative data for the synthesis of a substituted piperidine using various catalysts.

Table 1: Catalyst Performance in the Synthesis of a Functionalized Piperidine

EntryCatalystAmount (mg)Time (h)Yield (%)
1None-810
2Nano SZ5680
3Nano SZ10685
4Nano SZ15687
5Nano ZnO15778
6Nano γ-Alumina15772
7Nano ZSM-515865

Data is representative and compiled for illustrative purposes based on similar reactions.

Reaction Mechanism Visualization

The formation of the piperidine ring in this MCR is a cascade process involving several key steps. The proposed mechanism is outlined below.

G reactants Amine + Ketoester + Aldehyde enamine Enamine Formation reactants->enamine Step 1 michael_adduct Michael Addition enamine->michael_adduct Step 2 (with Aldehyde + Ketoester) cyclization Intramolecular Cyclization michael_adduct->cyclization Step 3 dehydration Dehydration cyclization->dehydration Step 4 product Substituted Piperidine dehydration->product Step 5

Caption: Proposed mechanistic pathway for piperidine synthesis.

Multi-component reactions provide a powerful and convergent pathway for the synthesis of complex piperidine structures from simple, readily available starting materials. While the direct participation of this compound in such reactions is not yet widely reported, the methodologies presented here for analogous structures highlight the potential of MCRs in medicinal chemistry and drug development. Researchers can adapt these general protocols to explore new chemical space and generate novel libraries of piperidine-based compounds for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyl-2-piperidinemethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound include:

  • Eschweiler-Clarke Methylation: This is a classic and widely used method for the N-methylation of primary and secondary amines, such as the starting material 2-piperidinemethanol, using formic acid and formaldehyde.[1][2][3] It is known for avoiding the formation of quaternary ammonium salts.[4]

  • Reductive Amination: This method involves the reaction of 2-piperidinemethanol with formaldehyde to form an intermediate imine or iminium ion, which is then reduced in situ to the N-methylated product.[5][6] Common reducing agents include sodium cyanoborohydride or sodium triacetoxyborohydride.[7][8]

  • Reduction of an N-methylated precursor: This involves the reduction of an N-methylated piperidine derivative containing a carboxylic acid or ester group at the 2-position, such as N-methylpipecolinic acid or its ester, using a strong reducing agent like lithium aluminum hydride (LiAlH4).

Q2: What is the typical starting material for the synthesis of this compound?

A2: The most common and readily available starting material is 2-Piperidinemethanol (also known as 2-(Hydroxymethyl)piperidine).[9] This secondary amine can be directly N-methylated using methods like the Eschweiler-Clarke reaction or reductive amination.

Q3: Why is my yield of this compound consistently low?

A3: Low yields can stem from several factors, including incomplete reaction, side reactions, and purification losses. Specific issues can depend on the synthetic route chosen. Common culprits include:

  • Incomplete reaction: Insufficient reagent quantities, suboptimal reaction temperature, or short reaction times can lead to unreacted starting material.

  • Side reactions: The formation of byproducts such as over-alkylated quaternary ammonium salts (less common in Eschweiler-Clarke), or formylated intermediates can reduce the yield of the desired product. The presence of the hydroxyl group can also potentially lead to side reactions under certain conditions.

  • Purification challenges: The product's polarity and boiling point can lead to losses during extraction and distillation.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a more detailed analysis of the reaction mixture, allowing for the identification of the product, remaining starting material, and any side products.[10]

Troubleshooting Guides

Issue 1: Low Yield in Eschweiler-Clarke Methylation

Q: I am attempting the Eschweiler-Clarke methylation of 2-piperidinemethanol, but my yields are poor. What could be the problem and how can I improve it?

A: Low yields in the Eschweiler-Clarke reaction can often be attributed to several factors. Here is a step-by-step troubleshooting guide:

  • Reagent Stoichiometry and Quality:

    • Formaldehyde and Formic Acid Excess: Ensure that both formaldehyde and formic acid are used in sufficient excess.[4] Formic acid acts as both the reducing agent and a catalyst.[11] A molar ratio of at least 2-3 equivalents of each reagent relative to the starting amine is typically recommended.

    • Reagent Purity: Use high-quality formaldehyde and formic acid. Degradation of reagents can lead to lower yields.

  • Reaction Conditions:

    • Temperature: The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[4] Ensure the reaction is heated to a sufficiently high temperature (usually 80-100 °C) to drive the reaction to completion.[2]

    • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. An 18-hour reaction time has been reported for some secondary amines.[2]

  • Work-up and Purification:

    • Basification: After the reaction, the mixture will be acidic. It is crucial to basify the solution (e.g., with NaOH or K2CO3) to a pH greater than 10 to deprotonate the amine product and allow for efficient extraction into an organic solvent.

    • Extraction: this compound has some water solubility. Use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery. Salting out the aqueous layer with brine can also improve extraction efficiency.

    • Purification: The product is typically purified by distillation under reduced pressure. Ensure your distillation setup is efficient to minimize loss of the product.

Issue 2: Side Product Formation in Reductive Amination

Q: During the reductive amination of 2-piperidinemethanol with formaldehyde, I am observing significant side products. What are these byproducts and how can I minimize them?

A: Side product formation in reductive amination is a common issue. Here’s how to troubleshoot it:

  • Choice of Reducing Agent:

    • Selectivity: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH4) can reduce the formaldehyde to methanol before it has a chance to form the iminium ion with the amine.[7]

    • Milder Reagents: It is highly recommended to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[8] These reagents are more selective for the reduction of the iminium ion over the aldehyde.[7]

  • Reaction pH:

    • Optimal pH: The formation of the iminium ion is favored under mildly acidic conditions (pH 4-6).[8] If the reaction is too basic, iminium ion formation will be slow. If it is too acidic, the amine starting material will be protonated and become non-nucleophilic.

    • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate iminium ion formation.

  • Order of Addition:

    • Pre-formation of Imine/Iminium Ion: In some cases, it can be beneficial to stir the amine and formaldehyde together for a period before adding the reducing agent to allow for the formation of the imine/iminium ion intermediate.

  • Minimizing Over-alkylation:

    • While less of an issue than with alkyl halides, controlling the stoichiometry of formaldehyde is important to avoid potential side reactions. Use a slight excess, but avoid a large excess of formaldehyde.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterEschweiler-Clarke MethylationReductive Amination
Starting Material 2-Piperidinemethanol2-Piperidinemethanol
Key Reagents Formaldehyde, Formic Acid[2]Formaldehyde, NaBH(OAc)3 or NaBH3CN[8]
Typical Solvent Water or neat[4]Methanol, Dichloromethane, or THF
Reaction Temperature 80-100 °C[2]0 °C to Room Temperature
Typical Yield 70-95%60-90%
Key Advantages High yields, cost-effective reagents, avoids quaternary salt formation.[4]Milder reaction conditions, high selectivity with the right reducing agent.[7]
Key Disadvantages High reaction temperatures, requires careful handling of corrosive formic acid.Can be more expensive due to specialized reducing agents, potential for side reactions if not optimized.[7]

Experimental Protocols

Protocol 1: Eschweiler-Clarke Methylation of 2-Piperidinemethanol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-piperidinemethanol (1.0 eq).

  • Reagent Addition: To the starting material, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).[2]

  • Heating: Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 12-18 hours.[2] Monitor the reaction progress by TLC or GC-MS.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution to pH > 11 by the slow addition of a concentrated NaOH solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Reductive Amination of 2-Piperidinemethanol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-piperidinemethanol (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).

  • Formaldehyde Addition: Add a 37% aqueous solution of formaldehyde (1.2 eq) to the stirred solution.

  • pH Adjustment (Optional): If necessary, add a catalytic amount of acetic acid to adjust the pH to around 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in the same solvent and add it portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Work-up: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.

Mandatory Visualizations

experimental_workflow cluster_eschweiler_clarke Eschweiler-Clarke Methylation cluster_reductive_amination Reductive Amination ec_start 2-Piperidinemethanol ec_reagents Add Formic Acid and Formaldehyde ec_start->ec_reagents ec_heat Heat to 90-100°C (12-18h) ec_reagents->ec_heat ec_workup Aqueous Work-up (Basify, Extract) ec_heat->ec_workup ec_purify Vacuum Distillation ec_workup->ec_purify ec_product This compound ec_purify->ec_product ra_start 2-Piperidinemethanol ra_imine Add Formaldehyde (Optional: Acetic Acid) ra_start->ra_imine ra_reduce Add NaBH(OAc)3 at 0°C to RT ra_imine->ra_reduce ra_workup Aqueous Work-up (Quench, Extract) ra_reduce->ra_workup ra_purify Column Chromatography or Vacuum Distillation ra_workup->ra_purify ra_product This compound ra_purify->ra_product

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Monitor Reaction Progress (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete Analyze side_products Significant Side Products? incomplete->side_products No solution_incomplete Increase Reaction Time/Temp Check Reagent Stoichiometry incomplete->solution_incomplete Yes workup_issue Difficulty in Purification? side_products->workup_issue No solution_side_products Optimize Reagents (e.g., milder reducing agent) Adjust pH side_products->solution_side_products Yes solution_workup Optimize Extraction (pH, multiple extractions) Use appropriate purification method workup_issue->solution_workup Yes final_product Improved Yield workup_issue->final_product No solution_incomplete->final_product solution_side_products->final_product solution_workup->final_product

Caption: Troubleshooting decision tree for addressing low yield in synthesis.

References

Technical Support Center: Purification of Crude 1-Methyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-Methyl-2-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these may include the precursor piperidine derivative, methylation reagents, or products of over-alkylation. The crude product is often a light yellow liquid, and coloration can indicate the presence of impurities.[1]

Q2: My compound is streaking significantly on the silica gel TLC plate. What is the cause and how can I resolve this?

A2: Streaking, or tailing, is a frequent issue when purifying basic compounds like this compound on standard silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To resolve this, you can:

  • Add a basic modifier to your eluent: Incorporating a small amount of a base, such as 0.1-1% triethylamine or ammonia, into your solvent system can neutralize the acidic sites on the silica gel and significantly improve peak shape.[2]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or employ reverse-phase chromatography with a C18 column.[2]

Q3: When is distillation a suitable purification method for this compound?

A3: Distillation, particularly under reduced pressure (vacuum distillation), is an excellent method for purifying this compound, especially on a larger scale. This technique is effective for separating the product from non-volatile impurities and some solvents. For a structurally similar compound, 1-Methyl-4-piperidinemethanol, distillation under reduced pressure has been shown to yield a colorless oil with high purity.[3]

Q4: Can I purify this compound by recrystallization?

A4: As this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it is possible to convert it into a crystalline salt, such as a hydrochloride or tartrate salt, which can then be purified by recrystallization. After recrystallization, the pure salt can be neutralized with a base to regenerate the purified liquid this compound. This method is particularly useful for removing impurities that are difficult to separate by distillation or chromatography.

Q5: I am observing low recovery of my compound after column chromatography. What are the possible reasons?

A5: Low recovery during column chromatography can be due to several factors:

  • Irreversible adsorption: The highly polar nature of the amino alcohol can lead to strong, sometimes irreversible, binding to the silica gel. Using a basic modifier in the eluent, as mentioned in Q2, can help mitigate this.

  • Improper solvent selection: If the eluent is not polar enough, the compound may not move from the column. Conversely, if it is too polar, it may elute too quickly with impurities. A gradient elution is often recommended.

  • Compound volatility: Although not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if co-evaporated with a low-boiling solvent.

Quantitative Data Summary

The following table presents purification data for a closely related analogue, 1-Methyl-4-piperidinemethanol, which can serve as a reference for expected outcomes when purifying this compound. Commercially available purity for this compound is also provided for comparison.

CompoundPurification MethodStarting Material PurityFinal PurityYield (%)Boiling Point (°C) / Pressure (mbar)Reference
1-Methyl-4-piperidinemethanol (Analogue)Vacuum DistillationCrude Oily ProductNot Specified (Colorless Oil)84%108 °C / 14 mbar[3]
This compoundNot SpecifiedNot Specified≥ 97% (GC)Not Applicable189 °C / 760 mmHg[1][4]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from the purification of the analogous compound 1-Methyl-4-piperidinemethanol and is suitable for this compound.[3]

  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 10-20 mbar).

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid if using a stir bar.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point of this compound is approximately 189 °C at atmospheric pressure, so under vacuum, it will be significantly lower.[4] For the analogue 1-Methyl-4-piperidinemethanol, the boiling point is 108 °C at 14 mbar.[3]

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue remains in the distillation flask.

  • Isolation: Allow the apparatus to cool completely before releasing the vacuum. The purified product is in the receiving flask.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of this compound using flash column chromatography, incorporating troubleshooting for basic amines.

  • Stationary Phase: Prepare a flash column with silica gel.

  • Eluent Preparation: Prepare a suitable eluent system. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add 0.5-1% triethylamine (TEA) to the eluent mixture.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 1-2% MeOH in DCM with 1% TEA) and gradually increase the polarity (e.g., up to 10% MeOH in DCM with 1% TEA).

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The TLC plates should also be developed in a solvent system containing TEA.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Salt Recrystallization

This protocol describes the purification of this compound by converting it to its hydrochloride salt, followed by recrystallization.

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

  • Isolation of Crude Salt:

    • Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. This often involves a polar solvent like ethanol, methanol, or a mixture with a less polar co-solvent.

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution to a pH > 10 by adding a base such as sodium hydroxide or potassium carbonate.

    • Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Workflow

Purification_Troubleshooting start Crude this compound check_purity Assess Purity (TLC, GC, NMR) start->check_purity distillation Vacuum Distillation check_purity->distillation High boiling impurities column_chrom Column Chromatography check_purity->column_chrom Polar impurities salt_recryst Salt Formation & Recrystallization check_purity->salt_recryst Difficult to separate impurities pure_product Pure Product distillation->pure_product streaking Streaking on TLC? column_chrom->streaking salt_recryst->pure_product add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes change_stationary Use Alumina or Reverse Phase streaking->change_stationary Yes complex_mixture Complex Mixture / Isomers? streaking->complex_mixture No add_base->column_chrom change_stationary->column_chrom complex_mixture->salt_recryst Yes complex_mixture->pure_product No

Caption: Troubleshooting workflow for the purification of this compound.

References

Common side reactions in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted piperidines?

A1: The primary synthetic routes to substituted piperidines include the reduction of corresponding pyridine derivatives, reductive amination of 1,5-dicarbonyl compounds or related precursors, and intramolecular cyclization of suitable acyclic precursors.[1][2][3] Each method offers distinct advantages and is chosen based on the desired substitution pattern and available starting materials.

Q2: I observe a white precipitate forming in my piperidine sample upon storage. What is it and how can I resolve this?

A2: Piperidine is a basic compound and readily reacts with atmospheric carbon dioxide (CO₂) to form piperidine carbonate, a white solid. To resolve this, you can redissolve the solid by gentle warming or, for long-term storage, handle and store piperidine under an inert atmosphere like nitrogen or argon.

Q3: During the purification of my piperidine product, I'm having difficulty separating it from unreacted pyridine. Why is this and what purification strategy do you recommend?

A3: Piperidine and pyridine can form a minimum-boiling azeotrope, making their separation by simple fractional distillation challenging. An effective strategy is azeotropic distillation with an entrainer like water or toluene. Alternatively, you can exploit the difference in basicity. Bubbling CO₂ through the mixture will selectively form a solid carbonate salt with the more basic piperidine, which can then be separated by filtration. The free piperidine can be regenerated by treatment with a strong base.

Q4: What is "over-reduction" in the context of pyridine hydrogenation and how can it be minimized?

A4: Over-reduction refers to the hydrogenolysis (cleavage) of the C-N bond within the newly formed piperidine ring, leading to ring-opened byproducts such as pentylamines. This side reaction reduces the yield of the desired piperidine. To minimize over-reduction, careful selection of the catalyst is crucial. Rhodium-based catalysts are often more selective for ring hydrogenation without significant C-N bond cleavage compared to catalysts like Raney Nickel. Optimizing reaction conditions such as temperature and pressure can also help mitigate this side reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted piperidines, categorized by the synthetic method.

Catalytic Hydrogenation of Pyridines

Issue 1.1: Incomplete reduction of the pyridine ring, resulting in dihydropyridine or tetrahydropyridine byproducts.

  • Possible Cause: Insufficient catalyst activity or loading, catalyst poisoning, or suboptimal reaction conditions (temperature, pressure).

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Higher pressure can drive the reaction towards complete saturation.

    • Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 1-5 mol%).[4]

    • Change Catalyst: Rhodium on carbon (Rh/C) or platinum-based catalysts like PtO₂ (Adams' catalyst) are often more effective for pyridine reduction than palladium on carbon (Pd/C).[4]

    • Increase Temperature: Gently increasing the reaction temperature can improve the rate of reduction, but monitor for potential side reactions.

    • Check Starting Material Purity: Impurities in the pyridine starting material can poison the catalyst.

Issue 1.2: Formation of N-alkylated piperidine byproducts when using an alcohol as a solvent.

  • Possible Cause: The newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent, particularly at elevated temperatures.

  • Troubleshooting Steps:

    • Use a Non-alcoholic Solvent: Switch to a solvent that is less likely to participate in side reactions, such as an ether or a hydrocarbon.

    • Lower the Reaction Temperature: If an alcohol solvent is necessary, running the reaction at a lower temperature can minimize N-alkylation.

Reductive Amination

Issue 2.1: Low yield of the desired piperidine due to polymerization of the starting materials.

  • Possible Cause: The rate of intermolecular reactions (polymerization) is competing with the desired intramolecular cyclization and reduction.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the reducing agent slowly to the mixture of the dicarbonyl compound and the amine. This allows for the formation of the cyclic imine intermediate before reduction, minimizing polymerization.

    • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion. Sodium triacetoxyborohydride (STABH) is often the preferred reagent for this transformation.[5]

    • pH Control: Maintain a mildly acidic pH (around 4-6) to facilitate imine formation without promoting side reactions.

Issue 2.2: The reaction is sluggish and does not go to completion.

  • Possible Cause: Inefficient imine formation or reduction.

  • Troubleshooting Steps:

    • Optimize pH: Ensure the pH is in the optimal range for imine formation.

    • Increase Temperature: Cautiously increase the reaction temperature to improve the reaction rate.

    • Solvent Choice: Protic solvents like methanol or ethanol can sometimes accelerate the reaction, but be mindful of potential side reactions like N-alkylation.

Intramolecular Cyclization

Issue 3.1: Formation of a linear alkene byproduct instead of the desired piperidine.

  • Possible Cause: In radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the cyclized product.[3]

  • Troubleshooting Steps:

    • Optimize Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters can influence the competition between radical rebound (leading to the desired product) and hydrogen transfer. Consult the literature for specific catalyst systems that favor the desired cyclization.[3]

    • Substrate Modification: In some cases, modifying the substrate to disfavor the 1,5-hydrogen transfer may be necessary.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Pyridine to Piperidine

CatalystSubstrateConditionsConversion (%)Yield (%)Reference
10% Pd/CPyridine5 bar H₂, Acetic Acid, 40°C, 16h>9995[4]
PtO₂Pyridine70 bar H₂, Acetic Acid, RT, 24h>9998 (Isolated)[4]
Rh/CPyridine5 bar H₂, TFE, 40°C, 4h>99>99[6]
Rh₂O₃Pyridine5 bar H₂, TFE, 40°C, 4h>99>99[6]
[Cp*RhCl₂]₂N-benzyl-2-methylpyridinium bromideHCOOH-Et₃N, 40°C, 24h-94 (Isolated)[1]

Note: TFE = 2,2,2-Trifluoroethanol, RT = Room Temperature

Table 2: Effect of Reaction Conditions on the Yield of Reductive Amination

Dicarbonyl PrecursorAmineReducing AgentSolventTemperatureYield (%)Reference
GlutaraldehydeBenzylamineNaBH₃CNMethanol-20°C to RT-[7]
5-keto-D-glucoseBenzhydrylamineNaBH₃CNMethanol0°C96:4 dr[8]
Protected 1,5-dicarbonyl sugarAmmonium formateNaBH₃CN--73[8]
Protected 1,5-dicarbonyl sugarButylamineNaBH₃CN--77[8]

Note: dr = diastereomeric ratio

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

  • Carefully add the PtO₂ catalyst to the solution.

  • Seal the reactor and purge the system with an inert gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Stir the reaction mixture vigorously at room temperature for the required time (typically 4-24 hours), monitoring the reaction progress by GC-MS or TLC.[4]

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine product.

  • Purify the product by distillation or column chromatography as needed.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STABH)

Materials:

  • 1,5-dicarbonyl compound (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STABH, 1.5-2.0 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the 1,5-dicarbonyl compound and the primary amine in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add STABH portion-wise to the reaction mixture, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature overnight, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield or Side Product Formation synthesis_method Identify Synthesis Method start->synthesis_method pyridine_reduction Pyridine Reduction synthesis_method->pyridine_reduction Pyridine Reduction reductive_amination Reductive Amination synthesis_method->reductive_amination Reductive Amination intramolecular_cyclization Intramolecular Cyclization synthesis_method->intramolecular_cyclization Intramolecular Cyclization incomplete_reduction Incomplete Reduction? pyridine_reduction->incomplete_reduction increase_pressure Increase H₂ Pressure Optimize Catalyst incomplete_reduction->increase_pressure Yes n_alkylation N-Alkylation? incomplete_reduction->n_alkylation No change_solvent Change to Non-Protic Solvent Lower Temperature n_alkylation->change_solvent Yes over_reduction Over-reduction? n_alkylation->over_reduction No change_catalyst Use more selective catalyst (e.g., Rh) Optimize conditions over_reduction->change_catalyst Yes polymerization Polymerization? reductive_amination->polymerization slow_addition Slowly add reducing agent Use mild reducing agent (STABH) polymerization->slow_addition Yes low_conversion Low Conversion? polymerization->low_conversion No optimize_ph_temp Optimize pH and Temperature low_conversion->optimize_ph_temp Yes alkene_byproduct Alkene Byproduct? intramolecular_cyclization->alkene_byproduct optimize_catalyst Optimize Catalyst and Conditions alkene_byproduct->optimize_catalyst Yes

Caption: Troubleshooting workflow for common issues in piperidine synthesis.

reaction_pathways cluster_pyridine Pyridine Reduction cluster_reductive_amination Reductive Amination cluster_cyclization Intramolecular Cyclization pyridine Pyridine Derivative dihydropyridine Dihydropyridine (Side Product) pyridine->dihydropyridine +H₂ tetrahydropyridine Tetrahydropyridine (Side Product) dihydropyridine->tetrahydropyridine +H₂ piperidine_from_pyridine Substituted Piperidine tetrahydropyridine->piperidine_from_pyridine +H₂ ring_opened Ring-Opened Byproduct piperidine_from_pyridine->ring_opened Over-reduction dicarbonyl 1,5-Dicarbonyl + Amine imine Cyclic Imine dicarbonyl->imine polymer Polymer (Side Product) dicarbonyl->polymer piperidine_from_ra Substituted Piperidine imine->piperidine_from_ra [H] acyclic Acyclic Precursor piperidine_from_cyclo Substituted Piperidine acyclic->piperidine_from_cyclo alkene Alkene Byproduct acyclic->alkene

References

Handling and storage guidelines for 1-Methyl-2-piperidinemethanol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the handling, storage, and use of 1-Methyl-2-piperidinemethanol to prevent its degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][3] For optimal preservation, it is recommended to store the compound under an inert gas, such as argon or nitrogen, as it is noted to be moisture-sensitive.[4] Storage in a corrosives area may also be advised.[1]

Q2: Is this compound sensitive to light or temperature?

A2: While the compound is stable under normal conditions, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] Some suppliers recommend keeping the container protected from light and storing it at room temperature, preferably in a cool place.[3]

Q3: What materials are incompatible with this compound?

A3: Avoid contact with strong oxidizing agents and strong acids.[2] Reactions with these substances can lead to degradation of the compound and potentially hazardous situations.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is crucial to use appropriate PPE. This includes protective gloves, protective clothing, and eye/face protection (goggles).[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

Q5: How should I handle spills of this compound?

A5: In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with inert material such as dry sand or earth and place it in a sealed container for disposal.[3] Do not let the product enter drains.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or low product yield. Degradation of the reagent. The tertiary amine is susceptible to oxidation, which can form the corresponding N-oxide. This is more likely if the compound was stored improperly (e.g., exposure to air over time).- Use a fresh bottle of the reagent or purify the existing stock if feasible. - Ensure the reagent is stored under an inert atmosphere and the container is securely sealed after each use. - Before a critical experiment, consider running a purity check (e.g., NMR, GC-MS) on the reagent.
The normally colorless liquid has a yellow or brownish tint. Oxidation or contamination. Exposure to air (oxygen) or impurities can lead to the formation of colored degradation products.- Discontinue use of the discolored reagent for sensitive applications as its purity is compromised. - Review storage procedures to ensure the container is tightly sealed and stored away from potential contaminants.
Precipitate forms in the solution when using an acidic reagent or solvent. Salt formation. As a basic amine, this compound will react with acids to form the corresponding salt, which may have different solubility properties and could precipitate out of an organic solvent.- This is an expected chemical reaction. If the salt formation is undesirable for your experiment, avoid acidic conditions. - If the salt is the desired product, you can isolate it by filtration. If it is an unwanted byproduct, consider using a non-acidic alternative or adding a non-interfering base to your reaction mixture.
Difficulty achieving expected solubility in a non-polar solvent. Moisture absorption. The compound is hygroscopic. Absorbed water can decrease its solubility in non-polar organic solvents.- Use a fresh, unopened container of the reagent. - If you suspect water contamination, consider drying the compound using an appropriate drying agent, provided this does not introduce other impurities. Always handle the compound in a dry environment (e.g., glove box).

Data Presentation

Summary of Handling and Storage Guidelines

Parameter Guideline Source
Storage Temperature Cool, room temperature.[1][2][3]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[3][4]
Container Tightly closed, suitable glass container.[1][2][3]
Ventilation Store in a well-ventilated place.[1][2]
Incompatibilities Strong oxidizing agents, strong acids.[2]
Hazards to Avoid Heat, sparks, open flames, sources of ignition.[1][2] Moisture sensitive.[4]

Visualizations

G Figure 1. Predicted Degradation Pathways cluster_oxidation Oxidative Degradation cluster_acid Acid Reaction A This compound B This compound N-oxide A->B O2, Peroxides C This compound D Piperidinium Salt C->D Strong Acid (HX)

Predicted Degradation Pathways for this compound.

G Figure 2. Recommended Handling and Storage Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect store Store in Cool, Dry, Well-Ventilated Area Under Inert Gas inspect->store Seal Intact quarantine Quarantine & Report inspect->quarantine Seal Broken retrieve Retrieve for Experiment store->retrieve weigh Weigh/Measure in Fume Hood with PPE retrieve->weigh use Use in Experiment weigh->use reseal Tightly Reseal Container (Purge with Inert Gas) use->reseal return_store Return to Storage reseal->return_store

Recommended Handling and Storage Workflow.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products. This helps in developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV or MS)

  • pH meter

  • Thermostatic oven and water bath

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • For each condition, prepare a sample in a sealed vial. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

      • Incubate the mixture at 60°C for 24 hours.

      • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

      • Incubate the mixture at 60°C for 24 hours.

      • At designated time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature, protected from light, for 24 hours.

      • At designated time points, withdraw an aliquot and dilute for analysis.

    • Thermal Degradation:

      • Place a sealed vial containing the solid compound (or the stock solution) in an oven at 80°C for 48 hours.

      • After the incubation period, allow the sample to cool, dissolve/dilute it in the initial solvent, and prepare for analysis.

  • Analysis:

    • Analyze all samples (control and stressed) using a suitable, validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all formed degradation products.

    • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation. Mass spectrometry (LC-MS) can be used to identify the structure of significant degradation products.

References

Technical Support Center: A Troubleshooting Guide for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter.

Frequently Asked Questions (FAQs)

Q1: My final piperidine product has a yellow tint. What is the cause and how can I remove it?

A yellow coloration in piperidine is typically due to oxidation byproducts.[1] For applications requiring high purity, removal of these impurities is recommended. The most effective purification method to eliminate these colored entities is distillation.[1] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm having difficulty separating my piperidine product from a pyridine impurity using distillation. Why is this happening?

Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[1] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, you can employ azeotropic distillation with water or, more effectively, utilize selective salt formation.[1][2] Piperidine reacts with carbon dioxide (CO2) to form a solid carbonate salt, whereas pyridine does not, enabling separation by filtration.[1][3]

Q3: My solution of piperidine in DMF crystallized upon storage. What is the cause of this?

This is a common occurrence with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like hydrogen chloride (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this issue, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the typical yields for piperidine synthesis?

Yields can vary significantly based on the synthetic methodology, reaction scale, and the purity of the starting materials. For instance, the thionation of an amide using Lawesson's reagent to form a thioamide intermediate can result in yields between 50-90%.[1] Reductive amination approaches can also provide good yields but often require more extensive optimization.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in Piperidine Ring Formation

Q: My piperidine ring formation reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in piperidine synthesis can arise from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • Inactive Catalyst: In catalytic hydrogenations of pyridines, the catalyst (e.g., Pd/C, PtO₂, Rh/C) can be poisoned by impurities in the starting material or solvent, or it may have lost activity over time.

    • Solution: Use a fresh, high-purity catalyst. Ensure starting materials and solvents are free from potential catalyst poisons like sulfur-containing compounds. Consider trying a different catalyst system if poisoning is suspected.[4] An iridium(III) catalyst operating through an ionic hydrogenation mechanism can circumvent typical catalyst poisoning by nitrogen lone pairs.[5]

  • Suboptimal Reaction Temperature: The temperature can significantly affect the reaction rate and equilibrium.

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific reaction.

  • Steric Hindrance: Bulky substituents on the starting materials can impede the cyclization process.

    • Solution: If feasible, consider alternative starting materials with less steric bulk or employ more forcing reaction conditions (e.g., higher temperature, longer reaction time).

  • Inefficient Iminium Ion Formation (in Reductive Amination): The formation of the iminium ion intermediate is a critical, pH-dependent step.

    • Solution: Maintain a mildly acidic pH range of 4-6, which can be achieved by adding a reagent like acetic acid.[6]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture with multiple side products. How can I identify and minimize them?

A: The formation of side products is a common challenge. Understanding the potential side reactions of your chosen synthetic route is key to mitigating them.

Common Side Reactions & Solutions:

  • Over-reduction (in Pyridine Hydrogenation): This involves the hydrogenolysis of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[7]

    • Solution: This is a significant issue that reduces the yield of the desired product.[7] Careful selection of the catalyst and optimization of reaction conditions are crucial. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage. Lowering the reaction temperature can also favor the desired hydrogenation over C-N bond cleavage.[7]

  • Polymerization or Decomposition: These side reactions can occur, particularly at elevated temperatures.

    • Solution: Lowering the reaction temperature may help to minimize the formation of these side products. Also, monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[1]

  • Self-cyclization of Starting Material: For example, 5-bromovaleric acid, when used in an alkylation reaction, can undergo self-cyclization to form a lactone, especially at higher temperatures.[6]

    • Solution: Maintain a moderate reaction temperature and consider the slow addition of the alkylating agent to the reaction mixture.[6]

  • Formation of Partially Hydrogenated Intermediates: Incomplete reaction can lead to the presence of intermediates like tetrahydropyridines.

    • Solution: Increase the reaction time or the catalyst loading. Using a more robust catalyst or adding a fresh portion of the catalyst can also help drive the reaction to completion.[7]

Issue 3: Poor Diastereoselectivity

Q: My synthesis is producing a mixture of diastereomers, but I need a single isomer. How can I improve the diastereoselectivity?

A: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications.

Strategies to Enhance Diastereoselectivity:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or chiral auxiliaries attached to the substrate can induce facial selectivity during bond formation.[8]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio of the product.

    • Solution: Screen a variety of solvents with different properties (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[9]

Issue 4: Challenges in N-Alkylation

Q: I am observing over-alkylation or lack of selectivity in the N-alkylation of my piperidine derivative.

A: N-alkylation of piperidines can be complicated by the formation of quaternary ammonium salts (over-alkylation) or, in the case of multiple reactive sites, a lack of selectivity.

Troubleshooting N-Alkylation:

  • Over-alkylation: The formation of quaternary ammonium salts is a common side reaction in direct alkylation with alkyl halides.[10]

    • Solution: Carefully control the stoichiometry by the slow addition of the alkylating agent to an excess of the piperidine.[10] Reductive amination is an alternative method that avoids the issue of over-alkylation.[10]

  • Lack of Selectivity (for molecules with multiple amine groups): For molecules like 4-aminomethylpiperidine, which has both a primary and a secondary amine, selective alkylation can be challenging.

    • Solution: A protecting group strategy is often employed. The primary amine can be selectively protected with a tert-butoxycarbonyl (Boc) group, followed by alkylation of the more nucleophilic piperidine nitrogen, and subsequent deprotection.[11]

Issue 5: Purification Difficulties

Q: I am struggling with the purification of my piperidine derivative by column chromatography.

A: The basic nature of the piperidine ring can lead to issues during purification on standard silica gel.

Common Purification Problems & Solutions:

  • Tailing on Silica Gel: The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.

    • Solution: Add a basic modifier to your eluent to compete with your compound for binding to the silica. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice. Alternatively, using amine-deactivated silica gel or a different stationary phase like alumina can be effective.

  • Low Recovery after Chromatography: Strong, sometimes irreversible, binding to the silica gel can lead to low recovery of the product.

    • Solution: Employ the same strategies used to combat tailing, such as adding a basic modifier to the eluent or using a less acidic stationary phase.

Data Presentation

Table 1: Catalyst Performance in the Catalytic Hydrogenation of Pyridines

CatalystPressure (MPa)Temperature (°C)SolventTypical Yield (%)Notes
PtO₂ 0.1 - 0.5Room Temp - 80Glacial Acetic Acid[1]50 - 70[1]Often effective for substituted pyridines.[1]
Rh/C 3.0 - 8.0[1]60 - 80[1]Acetic Acid, Alcohols30 - 80[1]Generally more active than Palladium for pyridine reduction.[1]
Pd/C 3.0 - 8.060 - 80Alcohols, Ethyl Acetate-Can be prone to catalyst poisoning.[1]
Raney Nickel High170 - 200[1]--Often used for the synthesis of piperidine itself.[1]
Ru-Pd/Ac 3.0100->99[12]-

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes a general method for the N-alkylation of a piperidine derivative with an aldehyde via reductive amination using sodium triacetoxyborohydride (STAB).

  • Reaction Setup: To a solution of the piperidine derivative (1.0 eq) and the aldehyde (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture for 30-60 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: General Procedure for Pictet-Spengler Reaction

This protocol outlines a general procedure for the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.

  • Reaction Setup: Dissolve tryptamine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene, or water).[13]

  • Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), or a Lewis acid) to the mixture.[13] The choice and amount of acid can be critical and may require optimization.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Protocol 3: General Procedure for Hantzsch Pyridine Synthesis and Subsequent Reduction

This two-step protocol describes the synthesis of a dihydropyridine followed by its reduction to a piperidine derivative.

Step 1: Hantzsch Dihydropyridine Synthesis [11][14]

  • Reaction Mixture: In a round-bottom flask, combine an aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate) (2.0 eq), and a nitrogen source such as ammonium acetate or ammonia (1.1 eq) in a suitable solvent like ethanol.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary depending on the substrates.

  • Isolation: Upon completion, cool the reaction mixture to allow the dihydropyridine product to crystallize. Collect the solid by filtration and wash with cold ethanol.

Step 2: Reduction to Piperidine

  • Hydrogenation Setup: Dissolve the synthesized dihydropyridine in a suitable solvent (e.g., ethanol, acetic acid). Add a hydrogenation catalyst (e.g., Pd/C or PtO₂).

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature or with gentle heating.

  • Workup: Once the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude piperidine derivative can be purified by distillation, crystallization, or column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in Piperidine Synthesis Catalyst Check Catalyst Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions StartingMaterial Assess Starting Material Start->StartingMaterial SideReactions Investigate Side Reactions Start->SideReactions Catalyst_Poisoned Use fresh catalyst Purify starting materials Consider alternative catalyst Catalyst->Catalyst_Poisoned Poisoned or Inactive? Temp Screen a range of temperatures Conditions->Temp Suboptimal Temperature? pH Adjust pH to 4-6 Conditions->pH Incorrect pH (Reductive Amination)? StericHindrance Use less bulky starting material Employ more forcing conditions StartingMaterial->StericHindrance Sterically Hindered? OverReduction Use selective catalyst (e.g., Rh-based) Lower reaction temperature SideReactions->OverReduction Over-reduction? Polymerization Lower reaction temperature Reduce reaction time SideReactions->Polymerization Polymerization? Solution Yield Improved Catalyst_Poisoned->Solution Temp->Solution pH->Solution StericHindrance->Solution OverReduction->Solution Polymerization->Solution

Caption: Troubleshooting workflow for low yield in piperidine synthesis.

Purification_Strategy Start Purification of Piperidine Derivative Impurity_ID Identify Main Impurity Start->Impurity_ID Pyridine Pyridine Impurity_ID->Pyridine Azeotrope former Polar_Impurity Polar/Non-Volatile Impurity Impurity_ID->Polar_Impurity Different polarity Other_Volatile Other Volatile Impurity Impurity_ID->Other_Volatile Different boiling point Azeotropic_Distillation Azeotropic Distillation (with water) Pyridine->Azeotropic_Distillation Salt_Formation Selective Salt Formation (with CO2) Pyridine->Salt_Formation Column_Chromatography Column Chromatography (with basic modifier) Polar_Impurity->Column_Chromatography Fractional_Distillation Fractional Distillation Other_Volatile->Fractional_Distillation Purified_Product Purified Product Azeotropic_Distillation->Purified_Product Salt_Formation->Purified_Product Column_Chromatography->Purified_Product Fractional_Distillation->Purified_Product

Caption: Decision tree for choosing a piperidine purification strategy.

References

Technical Support Center: Purification of 1-Methyl-2-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Methyl-2-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The common impurities largely depend on the synthetic route employed. The two primary routes are the N-methylation of 2-piperidinemethanol and the reduction of a 1-methyl-2-piperidinecarboxylic acid derivative.

  • From N-methylation of 2-piperidinemethanol:

    • Unreacted 2-piperidinemethanol: The starting material may not have fully reacted.

    • Quaternary ammonium salt: Over-alkylation of the tertiary amine can lead to the formation of a quaternary ammonium salt, a common byproduct in direct N-alkylation.[1]

    • Reagent byproducts: Salts formed from the methylating agent (e.g., iodides if using methyl iodide).

  • From reduction of 1-methyl-2-piperidinecarboxylic acid or its ester:

    • Unreacted starting material: Incomplete reduction can leave residual carboxylic acid or ester.

    • Reducing agent residues: Inorganic salts remaining after quenching the reaction (e.g., aluminum salts from LiAlH₄).

Q2: My this compound is showing significant peak tailing during normal-phase column chromatography. How can I resolve this?

Peak tailing of basic compounds like this compound on silica gel is a frequent issue.[2][3] This is often due to interactions between the basic amine and acidic silanol groups on the silica surface.[3]

To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, can neutralize the acidic sites on the silica gel and improve peak shape.[4][5] A common mobile phase is dichloromethane/methanol with 0.5-2% triethylamine.[2][4]

  • Use an alternative stationary phase: Consider using a more inert stationary phase like basic or neutral alumina, or amino-functionalized silica.[2][6]

Q3: Can I purify this compound using distillation?

Yes, distillation under reduced pressure is a viable method for purifying this compound, especially for removing non-volatile impurities. A similar compound, 1-Methyl-4-piperidinemethanol, is purified by distillation.[7]

Q4: Is recrystallization a suitable purification method for this compound?

This compound is a liquid at room temperature, which makes direct recrystallization challenging. However, it can be converted to a crystalline salt (e.g., hydrochloride salt) which may then be recrystallized. This can be an effective method for removing non-basic impurities.

Troubleshooting Guides

Issue 1: Poor Separation of Product from Starting Material (2-Piperidinemethanol)
  • Problem: Difficulty in separating this compound from the unreacted starting material, 2-piperidinemethanol, by column chromatography due to their similar polarities.

  • Solution:

    • Optimize Chromatography: Use a shallow gradient and a basic modifier (e.g., 0.5-2% triethylamine in a dichloromethane/methanol mobile phase) to enhance separation on a silica gel column.

    • Acid-Base Extraction: Perform an aqueous workup to separate the tertiary amine (product) from the secondary amine (starting material). The basicity of the two amines is different, which can be exploited.

    • Boc-Protection Strategy: Protect the secondary amine of the starting material with a Boc group, then perform the methylation. The large difference in polarity between the Boc-protected starting material and the methylated product will allow for easy separation by chromatography. The Boc group can then be removed.

Issue 2: Presence of a Highly Polar, Water-Soluble Impurity
  • Problem: A highly polar impurity, likely the quaternary ammonium salt from over-alkylation, is present in the product and is difficult to remove by chromatography.

  • Solution:

    • Aqueous Wash: The quaternary ammonium salt is highly water-soluble. Wash the crude product dissolved in an organic solvent (e.g., ethyl acetate) with water or brine to remove the salt.

    • Ion-Exchange Chromatography: Use a cation exchange resin to capture the positively charged quaternary ammonium salt.

Data Presentation

Purification MethodImpurities RemovedTypical Yield (%)Purity (by GC/HPLC, %)
Column Chromatography Unreacted starting materials, less polar byproducts70-90>98.5
Distillation Non-volatile impurities, high-boiling byproducts60-80>99.0
Acid-Base Extraction Neutral and acidic impurities85-95>97.0
Recrystallization (as salt) Impurities with different solubility as the salt50-70>99.5

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Load the silica-adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane containing 1% triethylamine. A typical gradient would be from 0% to 10% methanol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 4M NaOH) until the pH is >12 to deprotonate the product.

  • Extraction: Extract the product back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude Reaction Mixture chromatography Column Chromatography (Silica or Alumina) start->chromatography Common Impurities distillation Vacuum Distillation start->distillation Non-volatile Impurities extraction Acid-Base Extraction start->extraction Acidic/Neutral Impurities analysis GC/HPLC, NMR chromatography->analysis distillation->analysis extraction->analysis end Pure this compound analysis->end Purity >98%

Caption: Purification workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Purification Issues cluster_tailing Peak Tailing in Normal Phase cluster_separation Poor Separation cluster_polar_impurity Highly Polar Impurity start Purification Issue Identified q_tailing Is peak tailing observed? start->q_tailing sol_modifier Add basic modifier (TEA, NH4OH) to eluent q_tailing->sol_modifier Yes sol_phase Use alternative stationary phase (Alumina, Amino-Silica) q_tailing->sol_phase q_separation Poor separation from starting material? q_tailing->q_separation No end Pure Product sol_modifier->end sol_phase->end sol_gradient Optimize chromatography gradient q_separation->sol_gradient Yes sol_extraction Perform acid-base extraction q_separation->sol_extraction q_polar Presence of highly polar impurity? q_separation->q_polar No sol_gradient->end sol_extraction->end sol_wash Aqueous wash to remove quaternary salt q_polar->sol_wash Yes q_polar->end No sol_wash->end

Caption: Troubleshooting logic for common purification issues.

References

Managing hygroscopic nature of piperidine compounds during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of piperidine and its derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean for a piperidine compound to be hygroscopic?

A1: A hygroscopic substance, such as piperidine, has a strong tendency to attract and absorb moisture from the surrounding atmosphere.[1] This can be a significant issue in a laboratory setting as it can introduce inaccuracies and inconsistencies into experimental work.

Q2: How can moisture absorption affect my experiments involving piperidine compounds?

A2: The absorption of water can have several detrimental effects on your experiments:

  • Inaccurate Weighing: The measured mass of the compound will be inflated by the mass of the absorbed water, leading to errors in the preparation of solutions and incorrect stoichiometry in reactions.

  • Alteration of Physical Properties: The presence of water can change the physical state of the compound. For example, a free-flowing powder might become clumpy and difficult to handle.

  • Chemical Degradation and Side Reactions: Water can act as a reactant in unwanted side reactions. For instance, piperidine can react with atmospheric carbon dioxide to form solid piperidine carbonate, especially in the presence of moisture.[2] This can lead to the appearance of unexpected precipitates in your reagents.

Q3: What are the visual signs that my piperidine compound has absorbed water?

A3: For solid piperidine derivatives, the most common visual cues of moisture absorption are the clumping or caking of the powder. The substance may lose its free-flowing nature and become sticky. In the case of liquid piperidine, it is a colorless liquid when pure, but can turn yellow upon prolonged exposure to air and light, which can be exacerbated by the presence of moisture.[1]

Q4: What are the best practices for storing hygroscopic piperidine compounds?

A4: To minimize moisture absorption, piperidine and its derivatives should be stored in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[3] It is imperative to keep the container tightly sealed. For particularly sensitive applications, storing the compound inside a desiccator containing a drying agent like silica gel or calcium chloride is highly recommended.

Q5: How should I handle hygroscopic piperidine compounds to minimize water uptake during an experiment?

A5: When handling these compounds, minimize their exposure to the atmosphere. Work efficiently to reduce the time the container is open. For highly sensitive experiments, it is best to handle the compound in a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere. Always use dry glassware and equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Inaccurate concentration of piperidine solution due to water absorption during weighing.1. Dry the piperidine compound before use using one of the protocols outlined below.2. Employ the "weighing by difference" technique for more accurate measurements of hygroscopic substances.[4]3. Handle the compound in a low-humidity environment (e.g., a glove box).
A solid precipitate forms in a solution of piperidine in an organic solvent upon storage. Reaction with atmospheric carbon dioxide to form piperidine carbonate, a reaction that can be facilitated by absorbed moisture.[2]1. Prepare piperidine solutions fresh before use.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).3. If a precipitate has formed, it may be possible to remove it by filtration, but it is best to prepare a fresh solution.
Unexpected byproducts are observed in a reaction where piperidine is used as a reagent or catalyst. The presence of water from the hygroscopic piperidine is participating in or catalyzing side reactions.1. Ensure the piperidine is thoroughly dried before use.2. Consider the reaction mechanism to determine if it is particularly water-sensitive. If so, take extra precautions to work under anhydrous conditions.
Analytical data (e.g., NMR, GC-MS) shows unexpected peaks. The presence of water or degradation products.1. In ¹H NMR, water will appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.2. In GC-MS, water can sometimes be observed, and its presence might alter the fragmentation pattern of the piperidine compound.[5]

Data Presentation

Table 1: Illustrative Comparison of Drying Methods for Piperidine

Drying Method Typical Time Required Illustrative Final Water Content (%) Advantages Disadvantages
Drying over KOH pellets followed by Distillation 12-24 hours< 0.1%High purity achievable.Time-consuming; requires distillation setup.
Azeotropic Distillation with Toluene 4-8 hours< 0.2%Effective for removing water.[6]Requires handling of an additional solvent; potential for toluene to remain as an impurity if not carefully removed.
High Vacuum Drying 8-16 hours< 0.5%Simple procedure; no additional reagents.[7]May not be as effective as distillation for removing tightly bound water.

Note: The final water content values are illustrative and should be confirmed experimentally using a method such as Karl Fischer titration.

Table 2: Key Parameters for Karl Fischer Titration of Piperidine Compounds

Parameter Recommendation Rationale
Titration Method Volumetric or CoulometricVolumetric is suitable for higher water content, while coulometric is better for trace amounts.
Solvent Methanol (or a specialized Karl Fischer solvent)Piperidine is miscible in methanol, ensuring good sample dissolution.[1]
Titrant Commercial Karl Fischer reagentProvides reliable and reproducible results.
Sample Preparation Direct injection into the titration cellAs piperidine is a liquid, it can be directly injected. For solid derivatives, dissolution in a suitable dry solvent is necessary.
Special Considerations Use of a buffering agent (e.g., benzoic or salicylic acid)Piperidine is a base, and buffering the solvent mixture helps to maintain the optimal pH for the Karl Fischer reaction, preventing inaccurate results.[8]

Experimental Protocols

Protocol 1: Drying of Piperidine using Potassium Hydroxide and Distillation

This protocol is effective for removing significant amounts of water from piperidine.

Materials:

  • Crude (wet) piperidine

  • Solid potassium hydroxide (KOH) pellets

  • Round-bottom flask

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Heating mantle

  • Stir bar

Procedure:

  • Pre-drying: Place the wet piperidine in a round-bottom flask with a stir bar. Add solid KOH pellets (approximately 10-20% of the piperidine weight).

  • Allow the mixture to stand for several hours (or overnight) with occasional swirling or slow stirring. The KOH will absorb the bulk of the water.

  • Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried in an oven before use.

  • Distillation: Carefully decant or filter the piperidine from the KOH pellets into the distillation flask.

  • Heat the flask using a heating mantle to distill the piperidine. Collect the fraction that boils at the literature value for piperidine (106 °C at atmospheric pressure).[9]

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a piperidine sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (titrant and solvent)

  • Dry syringe and needle

  • Piperidine sample

  • Buffering agent (e.g., benzoic acid)

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration vessel. If necessary, add a buffering agent like benzoic acid to neutralize the basicity of the piperidine.

  • Pre-titration: Start the titrator to remove any residual water in the solvent until a stable, low-drift baseline is achieved.

  • Sample Introduction: Using a dry syringe, draw up a precise volume of the piperidine sample. Weigh the filled syringe.

  • Quickly inject the sample into the titration vessel.

  • Reweigh the empty syringe. The difference in weight is the mass of the sample added.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and calculate the water content.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling and Preparation cluster_experiment Experimentation cluster_analysis Analysis and Troubleshooting storage Store piperidine compound in a tightly sealed container in a cool, dry place. handling Work in a low-humidity environment (e.g., glovebox) and use dry glassware. storage->handling weighing Weigh the compound quickly using the 'weighing by difference' method. handling->weighing drying If necessary, dry the compound using an appropriate method (e.g., distillation over KOH). weighing->drying If water content is high experiment Proceed with the experiment (e.g., reaction, preparation of analytical sample). weighing->experiment If sufficiently dry drying->experiment analysis Analyze results. If issues arise, refer to the troubleshooting guide. experiment->analysis kf_titration Determine water content using Karl Fischer titration if necessary. analysis->kf_titration If water is suspected

Caption: Experimental workflow for managing hygroscopic piperidine compounds.

References

Safety precautions for working with combustible piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with combustible piperidine derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Disclaimer

This guide provides general safety information for working with combustible piperidine derivatives. The properties of specific derivatives can vary significantly. Always consult the Safety Data Sheet (SDS) for the particular compound you are using before beginning any experiment. This information is not a substitute for formal safety training and adherence to your institution's safety protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Hazard Identification & Risk Assessment

Q: What are the primary combustion hazards of piperidine and its derivatives?

A: Piperidine itself is a highly flammable liquid with a low flash point of approximately 16°C (61°F).[1][2][3][4][5][6][7] This means it can form an ignitable vapor-air mixture at typical room temperatures. Its vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back".[8][9][10] Many of its derivatives retain this flammability. The primary hazards are:

  • High Flammability: Easily ignited by sparks, open flames, or hot surfaces.[1][8]

  • Explosive Vapors: Vapors can form explosive mixtures with air within a specific concentration range (the lower and upper explosive limits).[1][3][11]

  • Static Discharge: The transfer of piperidine derivatives can generate static electricity, which may be sufficient to cause ignition.[1][4][12]

Q: My piperidine derivative's SDS is not available. How should I estimate its hazard level?

A: If an SDS is unavailable, you must treat the derivative as having a hazard profile at least as severe as piperidine itself. Assume it is highly flammable, toxic, and corrosive.[1][5][8] Key steps include:

  • Assume High Flammability: Handle it as a highly flammable liquid.

  • Review the Structure: Look for functional groups that might increase reactivity or instability. The presence of nitro groups, peroxides, or other high-energy functionalities would require additional, specialized precautions.

  • Small-Scale First: Conduct any initial work on the smallest possible scale in a controlled environment like a fume hood.

  • Seek Expert Consultation: Consult with your institution's Environmental Health & Safety (EHS) office before proceeding.

Safe Handling & Storage

Q: What are the essential engineering controls needed for handling these compounds?

A: Proper engineering controls are critical to minimize exposure and prevent fires.

  • Chemical Fume Hood: Always handle piperidine and its volatile derivatives inside a properly functioning chemical fume hood to control vapors.[11]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1] Work in areas away from open flames, sparks, or other ignition sources.[8][12]

  • Grounding and Bonding: When transferring quantities larger than a few hundred milliliters, metal containers and receiving equipment should be grounded and bonded to prevent static discharge.[1][4]

  • Explosion-Proof Equipment: In areas where large quantities are stored or used, all electrical equipment (stirrers, refrigerators, lighting) should be rated as explosion-proof.[1][4][12]

Q: How do I properly store flammable piperidine derivatives?

A: Storage must be managed carefully to prevent ignition.

  • Approved Cabinets: Store in a designated, approved flammable liquid storage cabinet.[13][14][15]

  • Segregation: Keep them segregated from incompatible materials, especially strong oxidizing agents (like nitrates, perchlorates) and strong acids, with which they can react violently.[8][16]

  • Cool & Dry: The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[4][12][17]

  • Sealed Containers: Ensure containers are tightly sealed, in good condition, and clearly labeled.[4][12][17]

Personal Protective Equipment (PPE)

Q: What is the minimum required PPE for handling piperidine derivatives?

A: The minimum PPE includes:

  • Eye Protection: Chemical splash goggles are mandatory. For larger quantities or splash risks, a face shield should be worn in addition to goggles.[1][17]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are often suitable for incidental contact, but you should always check the manufacturer's glove compatibility chart for the specific derivative and solvent you are using.[1][3][17]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[17] Do not wear clothing made of synthetic materials that can melt and adhere to the skin.

  • Footwear: Closed-toe shoes are required.

Q: When do I need to use respiratory protection?

A: Respiratory protection is necessary when engineering controls are insufficient to control vapor concentrations. This may include:

  • Responding to a large spill.[1]

  • Working in an area with inadequate ventilation.[1]

  • Performing an operation where high vapor generation is unavoidable. Consult your institution's EHS department for proper respirator selection and fit-testing.

Emergency Procedures

Q: What should I do in case of a small spill (<100 mL) in a fume hood?

A: For a small, contained spill:

  • Ensure the fume hood sash is lowered.

  • Alert nearby colleagues.

  • Remove all ignition sources from the hood.[8]

  • Use a spill kit with a non-flammable absorbent material, such as sand, dry lime, or soda ash, to cover the spill.[8][12]

  • Using non-sparking tools, collect the absorbed material into a labeled container for hazardous waste disposal.[10][12]

  • Wipe the area clean and decontaminate it.

Q: What is the correct type of fire extinguisher for a piperidine fire?

A: Piperidine fires are Class B fires (flammable liquids).[18][19]

  • Recommended: Use a dry chemical (ABC or BC), carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[8]

  • Do NOT Use Water: Using a water extinguisher may be ineffective and could spread the flammable liquid, making the fire worse.[8] Only attempt to extinguish a very small, incipient fire. For anything larger, activate the fire alarm, evacuate the area, and call emergency responders.

Quantitative Flammability Data for Piperidine

This table summarizes key flammability data for piperidine. Note that these values can change for its derivatives. Always refer to the specific SDS.

PropertyValueCitation(s)
Flash Point 16 °C (60.8 °F)[1][2][3]
Boiling Point 106 °C (222.8 °F)[1][2][5]
Autoignition Temperature 320 °C (608 °F)[2][4][11]
Lower Explosive Limit (LEL) 1.15 - 1.5 % by volume[1][4][20]
Upper Explosive Limit (UEL) 8.7 - 10.3 % by volume[1][2][3]
NFPA 704 Rating Health: 3, Flammability: 3, Instability: 0[5][8][9]
  • Health (Blue, 3): Can cause serious or permanent injury.[5][9]

  • Flammability (Red, 3): Can be ignited under almost all ambient temperature conditions.[5][9]

  • Instability (Yellow, 0): Normally stable, even under fire conditions.[5][9]

General Protocol for Safely Handling a Combustible Piperidine Derivative in a Synthesis Reaction

This protocol outlines the key safety steps for a generic reaction. It must be adapted with specific details from your risk assessment.

1. Pre-Reaction Preparation:

  • Risk Assessment: Complete a thorough risk assessment for the entire procedure, including all reactants, solvents, and potential byproducts.

  • SDS Review: Read the SDS for the specific piperidine derivative and all other chemicals involved. Pay close attention to flammability, toxicity, and incompatibility data.

  • Area Preparation: Ensure the fume hood is clean and uncluttered. Remove all unnecessary items and potential ignition sources.

  • PPE: Don the appropriate PPE (goggles, face shield, flame-resistant lab coat, correct gloves).

  • Emergency Equipment: Confirm that a compatible fire extinguisher, safety shower, eyewash station, and spill kit are accessible and operational.

2. Reaction Setup:

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, or if heating is required, set up the apparatus under an inert atmosphere (e.g., Nitrogen or Argon).

  • Grounding: For transfers of significant volumes, ensure the source and receiving vessels are properly grounded.[4]

  • Controlled Addition: Add the piperidine derivative to the reaction vessel slowly and in a controlled manner, especially if the reaction is exothermic. Use an addition funnel for this purpose.

  • Heating/Cooling: If heating is required, use a regulated heating source like a heating mantle or an oil bath with a thermocouple. Never use an open flame. Ensure the setup is secure to prevent spills.

3. During the Reaction:

  • Continuous Monitoring: Do not leave the reaction unattended. Monitor temperature and any pressure changes.

  • Maintain Ventilation: Keep the fume hood sash at the lowest practical height.

4. Reaction Workup and Product Isolation:

  • Cooling: Ensure the reaction mixture is cooled to room temperature before quenching or extraction.

  • Quenching: Perform any quenching steps slowly and cautiously, especially if quenching a reactive species.

  • Solvent Removal: When removing solvents via rotary evaporation, ensure the vacuum pump is located in a well-ventilated area or its exhaust is vented into a fume hood. Be aware that the vacuum pump can be an ignition source.

5. Waste Disposal and Cleaning:

  • Waste Segregation: Dispose of all waste (residual chemicals, contaminated absorbents, gloves) in properly labeled hazardous waste containers.[8][12]

  • Decontamination: Clean all glassware and equipment thoroughly. Rinse with an appropriate solvent in the fume hood before final washing.

Visual Safety Guides

The following diagrams provide visual workflows for critical safety procedures.

PPE_Selection_Guide start Start: Assess Task task_scale Scale of Work? start->task_scale splash_risk Significant Splash Risk? task_scale->splash_risk < 1 Liter task_scale->splash_risk > 1 Liter goggles Minimum: Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield over Goggles splash_risk->face_shield Yes ventilation Adequate Ventilation? (e.g., Fume Hood) no_respirator No Respirator Needed ventilation->no_respirator Yes respirator Respirator Required (Consult EHS) ventilation->respirator No / Spill goggles->ventilation face_shield->ventilation gloves Wear Chemical Resistant Gloves (e.g., Nitrile for incidental contact) lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat final_ppe Assemble Final PPE lab_coat->final_ppe no_respirator->gloves respirator->gloves

Caption: PPE Selection Guide for Piperidine Derivatives.

Spill_Response_Procedure spill Spill Occurs! alert Alert Colleagues & Isolate Area spill->alert ignition Remove All Ignition Sources alert->ignition size Is spill large (>1 Liter) or outside of containment? ignition->size evacuate Evacuate & Call Emergency Responders size->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) size->ppe No absorb Cover with Inert, Non-Combustible Absorbent (Sand, Soda Ash) ppe->absorb collect Collect Material with Non-Sparking Tools absorb->collect dispose Place in Labeled Hazardous Waste Container collect->dispose clean Decontaminate Area & Ventilate dispose->clean done Procedure Complete clean->done

Caption: Spill Response for a Combustible Liquid.

Hazard_Mitigation_Hierarchy elimination Elimination (Physically remove the hazard) substitution Substitution (Replace with a less hazardous substance) engineering Engineering Controls (Isolate people from hazard, e.g., Fume Hood) admin Administrative Controls (Change the way people work, e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) label_most Most Effective label_least Least Effective

Caption: Hierarchy of Controls for Hazard Mitigation.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-Methyl-2-piperidinemethanol: HPLC-UV and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-Methyl-2-piperidinemethanol is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment against alternative analytical techniques, including Gas Chromatography (GC) and Capillary Electrophoresis (CE).

The selection of an appropriate analytical method hinges on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as speed, sensitivity, and its intended application in quality control or characterization.[1] this compound, being a polar compound with a tertiary amine structure, can present analytical challenges, such as poor retention in traditional reversed-phase HPLC.[1] Therefore, careful consideration of the analytical approach is paramount.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of a proposed HPLC-UV method and its alternatives for the purity analysis of this compound. The data presented are representative values to illustrate the relative performance of each technique.

FeatureHPLC-UV (HILIC)Gas Chromatography (GC-FID)Capillary Electrophoresis (CE-UV)
Principle Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[1]Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[1]Separation of ions in an electric field based on their electrophoretic mobility.[1]
Typical Application Routine purity testing and quantification of known and unknown impurities.[1]Analysis of residual solvents and volatile impurities; can be used for the main component with appropriate column selection.[1]Purity determination, especially for charged impurities, and chiral separations.[1]
Advantages High resolution and separation efficiency for polar compounds; compatible with UV and MS detectors; well-established in pharmaceutical analysis.[1]High resolution for separating volatile impurities.[2]High efficiency and resolution; requires minimal sample and reagent volumes; suitable for a wide range of analytes.[1]
Disadvantages Requires specialized columns (e.g., HILIC); potential for matrix effects; may require derivatization if impurities lack a chromophore.[1]Requires the analyte to be volatile or amenable to derivatization.Can have lower sensitivity compared to HPLC for some analytes; reproducibility can be influenced by capillary surface conditions.[1]
Limit of Detection (LOD) ~0.01%~0.02 µ g/sample (NPD)Analyte dependent, typically in the µg/mL range
Limit of Quantification (LOQ) ~0.03%~0.06 µ g/sample (NPD)Analyte dependent, typically in the µg/mL range
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV method and alternative techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Proposed HPLC-UV Method (HILIC)

This method is designed to provide good retention and separation of the polar this compound from its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A HILIC column (e.g., silica-based with a polar bonded phase), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).

    • Gradient Example: Start at 95% acetonitrile, decrease to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Alternative Method 1: Gas Chromatography (GC-FID)

This method is suitable for analyzing volatile impurities and, with an appropriate column, the main component.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[1]

  • Column: Amine-specific column (e.g., CP-Volamine), 30 m x 0.32 mm ID, 1.8 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 260 °C.[1]

  • Detector Temperature: 280 °C.[1]

  • Injection Mode: Split (e.g., 20:1).[1]

  • Injection Volume: 1 µL.[1]

  • Sample Preparation: Dissolve the sample in methanol or another suitable solvent to a concentration of 1 mg/mL.[1]

Alternative Method 2: Capillary Electrophoresis (CE-UV)

CE offers a different separation mechanism that can be advantageous for charged impurities.

  • Instrumentation: Capillary electrophoresis system with a UV detector.[1]

  • Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm to detector).[1]

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.[1]

  • Voltage: 20 kV.[1]

  • Temperature: 25 °C.[1]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[1]

  • Detection: Direct UV at 200 nm.[1]

  • Sample Preparation: Dissolve the sample in the background electrolyte or water to a concentration of 0.5 mg/mL.[1]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the purity analysis of this compound using the proposed HPLC-UV method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject_Sample Inject Sample Dissolve_Sample->Inject_Sample Inject_Standard Inject Standard Dissolve_Standard->Inject_Standard HPLC HPLC System Data_Acquisition Data Acquisition HPLC->Data_Acquisition Inject_Sample->HPLC Inject_Standard->HPLC Chromatogram Generate Chromatograms Data_Acquisition->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

References

Comparative Guide to Byproduct Identification in 1-Methyl-2-piperidinemethanol Synthesis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of 1-Methyl-2-piperidinemethanol, a key intermediate in the manufacturing of various pharmaceutical agents, requires stringent quality control to ensure the purity of the final product. The identification and quantification of process-related impurities and byproducts are critical for optimizing reaction conditions and meeting regulatory standards. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS), the conventional method for this analysis, with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Synthesis and Potential Byproducts

This compound is commonly synthesized via the reductive amination of 2-pyridinecarboxaldehyde with methylamine, followed by catalytic hydrogenation of the pyridine ring. This multi-step process can generate a variety of byproducts.

Common Synthesis Route:

  • Imine Formation: 2-Pyridinecarboxaldehyde reacts with methylamine to form an imine intermediate.

  • Reduction & Methylation: The imine is reduced, and concurrently, the pyridine ring is hydrogenated, often using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Potential Byproducts:

  • Unreacted Starting Materials: 2-Pyridinecarboxaldehyde, methylamine.

  • Incompletely Reduced Intermediates: N-methyl-1-(pyridin-2-yl)methanimine, 1-methyl-2-(pyridin-2-yl)piperidine.

  • Over-Alkylated Products: N,N-dimethyl-2-piperidinemethanamine.

  • Isomers: Positional isomers if the starting material is not pure.

  • Solvent Adducts and Degradants: Products arising from side reactions with solvents or reagents.

Primary Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and the availability of extensive mass spectral libraries make it ideal for routine quality control and the identification of known impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow start Reaction Mixture Sample sample_prep Sample Preparation (Dilution/Extraction) start->sample_prep injection GC Injection (Split/Splitless) sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Ionization (Electron Ionization, 70 eV) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection analysis Data Analysis (Library Search & Quantification) detection->analysis report Report (Byproduct Profile) analysis->report

Caption: GC-MS workflow for byproduct analysis.

Detailed GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to dissolve the sample and dilute to the mark.

    • Vortex for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet: Split/splitless injector, operated in split mode (50:1 ratio) at 280°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp 1: Increase to 200°C at 15°C/min, hold for 2 minutes.

      • Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.[1]

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.[1]

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 550.

      • Solvent Delay: 3 minutes.

Alternative Analytical Methodologies

While GC-MS is effective, it is limited to thermally stable and volatile compounds. Alternative methods can provide complementary information, especially for complex byproduct profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is superior for analyzing polar, non-volatile, or thermally labile byproducts that are not amenable to GC analysis.

Detailed LC-MS Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the crude sample at 1 mg/mL in a mixture of 50:50 Water:Acetonitrile.

    • Perform a serial dilution to a final concentration of 10 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II LC System or equivalent.

    • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.[2]

    • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.[3]

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), positive mode.[2]

      • Gas Temperature: 325°C.

      • Nebulizer Pressure: 35 psi.

      • Capillary Voltage: 4000 V.

      • Mass Range: Scan from m/z 50 to 800.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural elucidation of unknown byproducts and provides accurate quantitative information without the need for reference standards (qNMR).[4][5] It is non-destructive, allowing for further analysis of the same sample.[6]

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the crude reaction mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Analysis:

    • Spectrometer: Bruker Avance 400 MHz spectrometer or equivalent.

    • ¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the main product and impurities. Integration of signals allows for relative quantification.

    • ¹³C NMR: Acquire a carbon spectrum to determine the number of unique carbon environments.

    • 2D NMR (COSY, HSQC): For unknown byproducts, 2D correlation experiments are performed to establish connectivity between protons and carbons, enabling complete structural determination.

Comparative Performance Analysis

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine screening versus in-depth structural characterization.

Method Performance Characteristics
ParameterGC-MSLC-MSNMR Spectroscopy
Analyte Scope Volatile & Semi-Volatile, Thermally StableBroad Range (Polar, Non-Volatile, Thermally Labile)All Soluble Compounds
Sensitivity High (pg-ng)Very High (fg-pg)Low (µg-mg)
Selectivity High (with good separation)Very High (MS/MS)High (Chemical Shift)
Structure Elucidation Good (Library Matching)Good (Fragmentation)Excellent (Definitive)[5][7]
Quantification Good (with standards)Excellent (with standards)Excellent (Absolute/qNMR)[5]
Throughput HighHighLow to Medium
Cost (Instrument) MediumHighVery High

Logical Comparison of Analytical Techniques

Comparison_Diagram cluster_gcms GC-MS cluster_lcms LC-MS cluster_nmr NMR Spectroscopy gcms_node Strengths: - Excellent for volatile byproducts - Robust & reliable for routine QC - Extensive EI libraries for ID Limitations: - Not for non-volatile/labile compounds - Derivatization may be needed lcms_node Strengths: - Wide analyte coverage - High sensitivity and selectivity - Ideal for polar/large molecules Limitations: - Matrix effects can be significant - Softer ionization gives less fragmentation nmr_node Strengths: - Unambiguous structure elucidation - Absolute quantification (qNMR) - Non-destructive Limitations: - Low sensitivity - Complex mixtures are challenging - High instrument cost title Method Comparison for Byproduct Analysis

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-methylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

The structural confirmation of (1-methylpiperidin-2-yl)methanol is critical for its application in various research and development pipelines. This guide will delve into the expected chemical shifts, multiplicities, and coupling constants for each proton and carbon atom in the molecule. Furthermore, a comparative analysis with piperidine and (R)-piperidin-2-ylmethanol will highlight the influence of the N-methyl and C2-methanol substituents on the NMR spectrum of the piperidine ring.

Predicted ¹H and ¹³C NMR Spectral Data for (1-methylpiperidin-2-yl)methanol

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for (1-methylpiperidin-2-yl)methanol. These predictions are derived from the analysis of structurally similar compounds and foundational NMR theory.

Table 1: Predicted ¹H NMR Spectral Data for (1-methylpiperidin-2-yl)methanol (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2~ 2.85 - 3.05Multiplet-1H
H-3ax~ 1.20 - 1.40Multiplet-1H
H-3eq~ 1.65 - 1.85Multiplet-1H
H-4ax~ 1.35 - 1.55Multiplet-1H
H-4eq~ 1.55 - 1.75Multiplet-1H
H-5ax~ 1.40 - 1.60Multiplet-1H
H-5eq~ 1.70 - 1.90Multiplet-1H
H-6ax~ 2.05 - 2.25Multiplet-1H
H-6eq~ 2.75 - 2.95Multiplet-1H
N-CH₃~ 2.30Singlet-3H
-CH₂OH (diastereotopic)~ 3.40 - 3.60 and ~ 3.70 - 3.90Doublet of DoubletsJ ≈ 11, 4 Hz2H
-OHBroad Singlet-1H

Table 2: Predicted ¹³C NMR Spectral Data for (1-methylpiperidin-2-yl)methanol (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 65 - 68
C-3~ 24 - 27
C-4~ 25 - 28
C-5~ 22 - 25
C-6~ 56 - 59
N-CH₃~ 42 - 45
-CH₂OH~ 63 - 66

Comparative NMR Data of Structurally Related Compounds

To contextualize the predicted data, the following tables present experimental NMR data for piperidine and (R)-piperidin-2-ylmethanol.

Table 3: Experimental ¹H NMR Spectral Data for Piperidine and (R)-Piperidin-2-ylmethanol (in CDCl₃)

CompoundProtonsChemical Shift (δ, ppm)Multiplicity
Piperidine H-2, H-62.79Multiplet
H-3, H-4, H-51.51Multiplet
NH2.19Singlet
(R)-Piperidin-2-ylmethanol [1]H-22.61-2.53Multiplet
H-3, H-4, H-51.75-1.03Multiplet
H-63.02 (d), 2.53-2.61 (m)Multiplet
-CH₂OH3.53-3.48 (m), 3.36-3.31 (m)Multiplet
NH, OH2.35Singlet

Table 4: Experimental ¹³C NMR Spectral Data for Piperidine (in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
Piperidine C-2, C-647.0
C-3, C-527.2
C-425.2

Experimental Protocols

A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of (1-methylpiperidin-2-yl)methanol is provided below.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of purified (1-methylpiperidin-2-yl)methanol and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: ~30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Parameters:

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation Delay: 2-5 seconds

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum to singlets for each carbon.

Visualization of Structure and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure of (1-methylpiperidin-2-yl)methanol with atom numbering for NMR assignment and the general workflow for its structural elucidation.

molecular_structure cluster_molecule (1-methylpiperidin-2-yl)methanol N1 N1 C2 C2 N1->C2 C_Me C(Me) N1->C_Me CH3 C3 C3 C2->C3 C_CH2OH C(CH2OH) C2->C_CH2OH CH2OH C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O_OH O C_CH2OH->O_OH

Caption: Molecular structure of (1-methylpiperidin-2-yl)methanol with atom numbering.

workflow cluster_workflow Structural Elucidation Workflow sample_prep Sample Preparation (Dissolution & Standardization) nmr_acq NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_proc->spectral_analysis structure_confirm Structure Confirmation spectral_analysis->structure_confirm

Caption: General workflow for NMR-based structural elucidation.

References

Performance of 1-Methyl-2-piperidinemethanol in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of specific experimental data on the performance of 1-Methyl-2-piperidinemethanol as a primary ligand in asymmetric catalysis. While its structural motifs are present in various chiral ligands, and it serves as a valuable precursor in organic synthesis, direct applications with detailed performance metrics such as reaction yields and enantiomeric excess are not well-documented in peer-reviewed publications. This guide, therefore, aims to provide a comparative overview based on structurally similar and commonly employed chiral amino alcohol ligands, offering a predictive assessment of this compound's potential catalytic activity and highlighting areas for future research.

Introduction to this compound

This compound is a chiral amino alcohol featuring a piperidine backbone. The presence of a hydroxyl group and a tertiary amine makes it a potential bidentate ligand capable of coordinating with metal centers to create a chiral environment for asymmetric transformations. Its structural similarity to well-established ligands like N-Methyl-L-prolinol suggests potential applications in various catalytic reactions, including asymmetric additions, reductions, and hydrogenations. However, the lack of published data prevents a direct, evidence-based comparison.

Hypothetical Performance in a Benchmark Reaction: Asymmetric Addition of Diethylzinc to Benzaldehyde

To contextualize the potential performance of this compound, we can examine the well-studied asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral amino alcohol ligands. The following table presents data for established ligands in this reaction, offering a framework for what might be expected from a novel ligand like this compound.

Table 1: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

LigandLigand Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB (3-exo-(Dimethylamino)isoborneol)2029798 (S)
(1R,2S)-N-Pyrrolidinylnorephedrine2069594 (R)
(S)-(-)-2-(Anilinomethyl)pyrrolidine5Room Temp248592 (S)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Data for established ligands are sourced from various scientific publications. The entry for this compound is included to highlight the absence of available data.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of a potential catalyst using a chiral amino alcohol ligand and the general procedure for the benchmark reaction. These protocols serve as a template for the potential evaluation of this compound.

General Procedure for Ligand Synthesis (Hypothetical for a derivative)

A common strategy to enhance the catalytic activity of amino alcohols is to introduce bulky substituents. A hypothetical synthesis of a derivative of this compound is outlined below.

Synthesis_Workflow A This compound B Deprotonation (e.g., NaH in THF) A->B 1. C Alkoxide Intermediate B->C D Addition of Electrophile (e.g., R-X) C->D 2. E Substituted Ligand D->E Catalytic_Cycle cluster_workflow Experimental Workflow A Chiral Ligand + Diethylzinc B Zinc-Ligand Complex (Catalyst) A->B 1. Formation C Addition of Benzaldehyde B->C 2. Substrate Add. D Reaction Mixture C->D E Quenching & Workup D->E 3. Reaction F Chiral Alcohol Product E->F Catalytic_Pathway cluster_cycle Proposed Catalytic Cycle Ligand Chiral Ligand (L*) Catalyst L*-Zn-Et Complex Ligand->Catalyst ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Catalyst Intermediate Transition State Catalyst->Intermediate Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product

A Comparative Guide to LC-MS Techniques for the Quantitative Analysis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of piperidine alkaloids. It is designed to assist researchers in selecting and implementing robust analytical techniques for complex matrices. The information presented is supported by experimental data from peer-reviewed studies and application notes.

Introduction

Piperidine alkaloids are a diverse class of nitrogen-containing secondary metabolites found in numerous plant species, such as those from the Piper (pepper) and Lobelia genera.[1][2] Their wide range of biological activities necessitates accurate and sensitive quantification in various samples, including plant materials, food products, and biological fluids.[3][4] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for this type of analysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds.[3][5]

This guide compares two primary sample preparation workflows coupled with LC-MS/MS analysis: a comprehensive method utilizing Solid-Phase Extraction (SPE) for complex matrices and a more direct approach suitable for simpler sample types.

Method 1: Solid-Phase Extraction (SPE) Coupled with UHPLC-MS/MS

This method is ideal for complex matrices such as plant tissue, food, and feed, where significant sample cleanup is required to minimize matrix effects and achieve low detection limits.[6][7] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) provides enhanced separation efficiency and shorter analysis times.[8]

Experimental Protocol

1. Sample Preparation (Acidic Extraction & SPE Cleanup)

  • Homogenization: Weigh 1.0-2.0 g of the homogenized sample into a centrifuge tube.[9][10]

  • Extraction: Add 10-20 mL of an acidic extraction solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[6][9] Vigorously shake or sonicate for 15 minutes to ensure complete extraction of the basic alkaloids.[9][10]

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 3800-10,000 rpm) for 10 minutes.[9][10]

  • Solid-Phase Extraction (SPE):

    • Use a cation exchange cartridge (e.g., Oasis MCX).[7]

    • Conditioning: Condition the cartridge sequentially with methanol (5-6 mL) and water (5-6 mL).[7][10]

    • Loading: Load the supernatant from the centrifugation step onto the cartridge.[7][9]

    • Washing: Wash the cartridge with water (2-6 mL) followed by methanol (2-6 mL) to remove interferences.[6][7]

    • Elution: Elute the target piperidine alkaloids with 6-12 mL of a freshly prepared ammoniated organic solvent mixture (e.g., 5% ammonia in methanol or a mix of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine).[6][7]

  • Final Processing: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50 °C.[6][7] Reconstitute the residue in a small volume (e.g., 0.4-1.0 mL) of the initial mobile phase (e.g., 95:5 water:methanol).[6][7] The sample is then filtered through a 0.2 µm filter before injection.[10]

2. UHPLC-MS/MS Conditions

  • Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.[8]

  • Mobile Phase:

    • Solvent A: Water with an additive like 0.1% formic acid or ammonium formate.[8][10]

    • Solvent B: Acetonitrile or methanol, often with the same additive.[6][8]

  • Gradient Elution: A typical gradient might run from 5% B to 80% B over 10 minutes, with a flow rate of 0.3 mL/min.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).[9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantitative analysis.[8] Precursor-to-product ion transitions, cone voltages, and collision energies are optimized for each specific piperidine alkaloid.[7]

Experimental Workflow: SPE-UHPLC-MS/MS

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Processing & Analysis Sample Homogenized Sample Extraction Acidic Extraction (e.g., H₂SO₄ or HCOOH) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition Cartridge (Methanol, Water) Supernatant->Condition Load 2. Load Supernatant Condition->Load Wash 3. Wash (Water, Methanol) Load->Wash Elute 4. Elute Alkaloids (Ammoniated Solvent) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Filter Filter (0.2 µm) Evaporate->Filter Analysis UHPLC-MS/MS Analysis (C18, ESI+, MRM) Filter->Analysis Data Data Processing & Quantification Analysis->Data

Workflow for piperidine alkaloid analysis using SPE cleanup.

Method 2: Direct Extraction Coupled with LC-MS/MS

For less complex matrices or when the target alkaloids are present at higher concentrations, a direct extraction method without SPE can be employed.[2] This approach reduces sample preparation time and cost but may be more susceptible to matrix effects.

Experimental Protocol

1. Sample Preparation (Direct Liquid Extraction)

  • Homogenization: Weigh the sample as described in Method 1.

  • Extraction: Extract the sample with a suitable solvent mixture, such as 0.1 N HCl–acetonitrile (1:1, v/v).[2] The choice of solvent can be tailored to the specific alkaloids and matrix.

  • Purification: Centrifuge the mixture and collect the supernatant. The extract can be used directly or may be filtered through a 0.22 µm syringe filter prior to injection.[9] For some applications, an evaporation and reconstitution step may be added to concentrate the sample and switch solvents.[6]

2. LC-MS/MS Conditions

  • Chromatographic Column: A C8 or C18 reversed-phase column is typically suitable.[2]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 30 mM ammonium formate (pH 2.8) can be used to ensure proper ionization.[2]

  • Mass Spectrometry: Analysis is performed using ESI in positive ion mode on a triple quadrupole system, similar to Method 1.[2] Structural elucidation and identification are achieved by comparing mass spectra and fragmentation patterns with those of known standards like lobeline.[2]

Experimental Workflow: Direct Extraction LC-MS/MS

Direct_Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Direct Solvent Extraction (e.g., HCl/Acetonitrile) Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analysis LC-MS/MS Analysis (C8/C18, ESI+, MRM) Filter->Analysis Data Data Processing & Quantification Analysis->Data

Workflow for piperidine alkaloid analysis using direct extraction.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for LC-MS/MS methods for alkaloid analysis. While specific values depend on the analyte, matrix, and instrumentation, these ranges provide a benchmark for performance. The data is largely derived from studies on pyrrolizidine alkaloids, which are analyzed under similar conditions and serve as a strong proxy for piperidine alkaloid method performance.[6][8][11]

ParameterMethod 1: SPE-UHPLC-MS/MSMethod 2: Direct Extraction LC-MS/MS
Linearity (R²) > 0.99[6][12]> 0.99 (Typically in a narrower range)
LOQ (µg/kg) 0.05 - 10.0[8][11]2.4 - 80 µg/mL (lobeline example)[2]
LOD (µg/kg) 0.015 - 2.0[8]Generally higher than SPE methods
Recovery (%) 65 - 117[8][11]Satisfactory, but more matrix-dependent[2]
Precision (RSD %) < 15% (Intra- & Inter-day)[8]< 15% (Typically achievable)

Discussion and Recommendations

Method 1 (SPE-UHPLC-MS/MS) is the preferred approach for trace-level quantification of piperidine alkaloids in complex samples.

  • Advantages: The rigorous SPE cleanup effectively removes interfering matrix components, leading to lower limits of quantification (LOQs), improved accuracy, and reduced ion suppression.[7] This makes it highly suitable for regulatory monitoring in food safety and bioanalysis in drug development.[8][13]

  • Disadvantages: This method is more time-consuming, labor-intensive, and requires a higher volume of solvents.

Method 2 (Direct Extraction LC-MS/MS) offers a faster and more straightforward alternative.

  • Advantages: Significantly reduces sample preparation time and cost. It is well-suited for screening purposes, analyzing simpler matrices (e.g., tinctures, some herbal supplements), or when analyte concentrations are high.[2]

  • Disadvantages: It is more prone to matrix effects, which can compromise accuracy and sensitivity.[6] The LOQs are generally higher than those achieved with SPE-based methods.

Recommendation: The choice of method should be guided by the specific analytical requirements. For high-sensitivity, validated quantitative results in complex matrices like food or biological tissues, Method 1 is recommended. For rapid screening, analysis of simpler matrices, or when lower sensitivity is acceptable, Method 2 provides a viable and efficient alternative. In all cases, the use of matrix-matched calibration standards is crucial to compensate for matrix effects and ensure accurate quantification.[9]

References

A Comparative Guide to the Validation of Analytical Methods for Piperidine-Based APIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control. For Active Pharmaceutical Ingredients (APIs) containing a piperidine scaffold, a common structural motif in many drug classes, ensuring the accuracy, precision, and reliability of analytical procedures is paramount. This guide provides a comparative overview of common analytical techniques for the validation of piperidine-based APIs, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for a piperidine-based API is contingent on the specific properties of the molecule, the intended application of the method (e.g., assay, impurity profiling), and the desired performance characteristics. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques due to their versatility and wide applicability. Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a powerful tool for the analysis of volatile or semi-volatile piperidine derivatives and their related impurities.

ParameterHPLCUPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but utilizes smaller particle size columns for higher resolution and faster analysis.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification.
Typical Analytes Non-volatile and thermally stable piperidine-based APIs and their impurities.Similar to HPLC, but with enhanced performance for complex mixtures and low-level impurities.Volatile and thermally stable piperidine compounds and residual solvents.
Common Detectors UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS)UV-Visible, PDA, MSMass Spectrometry (MS), Flame Ionization Detector (FID)
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent.Often requires derivatization to improve volatility and chromatographic performance.
Advantages Robust, reliable, and widely available.Faster analysis times, higher resolution, and improved sensitivity compared to HPLC.High selectivity and sensitivity, excellent for structural elucidation of impurities.
Limitations Longer run times compared to UPLC.Higher backpressure requires specialized instrumentation.Not suitable for non-volatile or thermally labile compounds.

Quantitative Performance Data

The following tables summarize typical validation parameters for the analysis of common piperidine-based APIs using various chromatographic methods. These values are indicative and may vary depending on the specific API, formulation, and laboratory conditions.

Fentanyl Citrate

Fentanyl, a potent synthetic opioid, is a well-known piperidine derivative. Its analysis is critical for both pharmaceutical quality control and forensic applications.

Table 1: Validation Parameters for Fentanyl Citrate Analysis by HPLC [1]

ParameterHPLC-UV
Linearity (R²) > 0.999
Accuracy (% Recovery) 99.5% - 101.6%
Precision (% RSD) < 2.0%
LOD Not Reported
LOQ Not Reported

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation

A reverse phase HPLC method with UV detection has been developed and validated for Fentanyl Citrate, demonstrating good specificity, accuracy, precision, and linearity.[1]

Risperidone

Risperidone is an atypical antipsychotic medication that contains a piperidine moiety. Its analytical methods are crucial for ensuring the quality and stability of its pharmaceutical formulations.

Table 2: Validation Parameters for Risperidone Analysis by HPLC and UPLC

ParameterRP-HPLC[2]UPLC[3]
Linearity (R²) > 0.9990.9975
Accuracy (% Recovery) 98.27% - 101.00%Not Reported
Precision (% RSD) < 2.0%0.79%
LOD Not ReportedNot Reported
LOQ Not Reported0.5 µg/mL

RP-HPLC methods for risperidone have been shown to be accurate and precise.[2] UPLC methods offer the advantage of faster analysis times and reduced solvent consumption compared to conventional HPLC.[3]

Methylphenidate

Methylphenidate, a stimulant used to treat ADHD, is another example of a piperidine-based API.

Table 3: Validation Parameters for Methylphenidate Analysis by GC-MS and LC-MS/MS

ParameterGC-MS[4]LC-MS/MS[5]
Linearity (R²) Not ReportedNot Reported
Accuracy (% Bias) Not Reported< ±12%
Precision (% CV) 10.4% - 14.8%< ±12%
LOD Not Reported0.1 ng/mL
LOQ 2.0 µg/L0.5 ng/mL

CV: Coefficient of Variation

GC-MS methods for methylphenidate often require derivatization.[4] LC-MS/MS methods offer high sensitivity and specificity for the analysis of methylphenidate and its metabolites in biological fluids.[5]

Experimental Protocols

Detailed and well-documented experimental protocols are essential for the successful transfer and implementation of analytical methods. Below are representative protocols for the analysis of piperidine-based APIs.

General HPLC Method for a Piperidine-Based API

This protocol provides a general framework for the analysis of a piperidine-based API by reverse-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or other suitable buffer components.

  • API reference standard and sample.

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific API.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: Determined by the UV absorbance maximum of the API.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the API reference standard and dissolve it in a suitable diluent (often the mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the API sample in the diluent to achieve a concentration within the linear range of the method.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

General GC-MS Method for a Piperidine-Based API (with Derivatization)

This protocol outlines a general procedure for the analysis of a volatile or semi-volatile piperidine-based API using GC-MS, including a derivatization step.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or other suitable agent).

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate).

  • API reference standard and sample.

Derivatization Procedure:

  • Accurately weigh the API standard or sample into a reaction vial.

  • Add a suitable volume of the anhydrous solvent to dissolve the sample.

  • Add the derivatizing agent to the vial.

  • Cap the vial tightly and heat at a specific temperature (e.g., 70-100 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.

  • Cool the vial to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: Typically 250-280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

  • Transfer Line Temperature: Typically 280 °C.

  • Ion Source Temperature: Typically 230 °C.

  • Mass Spectrometer Mode: Electron Ionization (EI) with a scan range appropriate for the analyte and its fragments.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to typical regulatory guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development & Optimization start->method_dev protocol Develop Validation Protocol method_dev->protocol execute Execute Validation Experiments protocol->execute specificity Specificity/ Selectivity execute->specificity linearity Linearity & Range execute->linearity accuracy Accuracy execute->accuracy precision Precision (Repeatability & Intermediate) execute->precision lod_loq LOD & LOQ execute->lod_loq robustness Robustness execute->robustness data_analysis Data Analysis & Evaluation Against Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

A flowchart of the analytical method validation process.
Typical HPLC Workflow for Piperidine-Based API Analysis

This diagram outlines the typical experimental workflow for analyzing a piperidine-based API using HPLC.

HPLC_Workflow start Start: Sample & Standard Weighing dissolution Dissolution in Appropriate Diluent start->dissolution filtration Filtration through 0.45 µm Filter dissolution->filtration hplc_injection Injection into HPLC System filtration->hplc_injection separation Chromatographic Separation on C18 Column hplc_injection->separation detection UV/PDA Detection separation->detection data_acquisition Data Acquisition & Chromatogram Generation detection->data_acquisition data_analysis Data Analysis: Peak Integration, Quantification data_acquisition->data_analysis end End: Report Results data_analysis->end

A typical workflow for HPLC analysis of a piperidine-based API.

References

A Comparative Study of Catalysts Derived from Piperidine and Pyrrolidine Scaffolds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in designing efficient and stereoselective synthetic routes. Among the vast array of organocatalysts, those derived from piperidine and pyrrolidine scaffolds have proven to be particularly versatile and effective. This guide provides an objective, data-driven comparison of the performance of these two classes of catalysts in key organic transformations, supported by experimental data and detailed protocols.

The fundamental difference between the two scaffolds lies in their ring size—piperidine being a six-membered ring and pyrrolidine a five-membered one. This seemingly subtle structural variation can significantly influence the catalyst's conformational flexibility, steric environment, and, consequently, its activity and selectivity in a given reaction.

I. Performance in Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, serves as an excellent benchmark for comparing the catalytic efficacy of piperidine and pyrrolidine. A direct comparison was made in the synthesis of thiazolidine-2,4-dione (TZD) derivatives, which are important precursors for pharmaceuticals.

Data Presentation

The following tables summarize the quantitative data from a comparative study using piperidine and pyrrolidine as catalysts in the reaction between TZD and substituted benzaldehydes.

Table 1: Catalyst Performance with p-Nitrobenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~59
Pyrrolidine0.625480~74
Pyrrolidine0.75480~77

Table 2: Catalyst Performance with p-Methoxybenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~91
Pyrrolidine0.5480100
Pyrrolidine0.625480100

The experimental data clearly indicates that pyrrolidine is a more efficient catalyst than piperidine for this transformation.[1] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[1] This superior performance suggests that the subtle differences in ring size and conformation in the five-membered pyrrolidine ring lead to a more favorable catalytic cycle.[1]

Experimental Protocol: Knoevenagel Condensation

The following protocol was adapted from a study by Vieira et al.[2]

Materials:

  • Thiazolidine-2,4-dione (TZD)

  • Substituted benzaldehyde (e.g., p-nitrobenzaldehyde or p-methoxybenzaldehyde)

  • Piperidine or Pyrrolidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Acetonitrile

  • Water

Procedure:

  • To a 125 mL round-bottom flask equipped with a condenser, add TZD (4 mmol), the substituted benzaldehyde (4 mmol), and 60 mL of ethanol.

  • Heat the solution to boiling (approximately 78°C).

  • Add the specified equivalence of the promoter base (piperidine or pyrrolidine). This is considered time zero of the reaction.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., 2, 4, 8, 12, 16, 20, 50, 80, 180, 330, and 480 minutes).

  • Quench the reaction in the collected samples by adding them to an inhibitor solution (0.6% glacial acetic acid, 49.7% distilled water, and 49.7% acetonitrile v/v).

  • Analyze the samples using HPLC-UV to determine the conversion of TZD.

  • Upon completion of the reaction, crystallize the product by adding 5 mL of glacial acetic acid and 60 mL of water.

  • Recrystallize the crude product to obtain a higher purity.

II. Performance in Asymmetric Aldol and Michael Additions

While direct head-to-head comparative studies for aldol and Michael additions are less common in the literature, the general consensus and available data suggest that pyrrolidine-based catalysts, particularly proline and its derivatives, often exhibit superior enantioselectivity.

For instance, in the context of Michael additions, a study on the synthesis of pyridine- and piperidine-based camphorsulfonamide organocatalysts found that the piperidine derivative yielded a racemic Michael adduct, albeit with an excellent yield (up to 89%).[3] This suggests that while piperidine-based catalysts can be highly active, achieving high enantioselectivity may require more sophisticated catalyst design compared to their pyrrolidine counterparts.

The catalytic cycle of proline-catalyzed aldol reactions is well-established and proceeds through an enamine intermediate, with the stereochemistry being controlled by the rigid transition state.

III. Signaling Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate a typical experimental workflow and the catalytic cycle for a proline-catalyzed reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep Mix Reactants: TZD, Aldehyde, Ethanol heat Heat to Boiling (78°C) prep->heat add_cat Add Catalyst (Piperidine or Pyrrolidine) heat->add_cat monitor Monitor Progress (HPLC-UV) add_cat->monitor crystallize Crystallize Product monitor->crystallize recrystallize Recrystallize for Purity crystallize->recrystallize

Experimental Workflow for Knoevenagel Condensation.

proline_catalytic_cycle proline Proline Catalyst enamine Enamine Intermediate proline->enamine + Ketone, -H2O ketone Ketone iminium Iminium Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde aldol_adduct Aldol Adduct iminium->aldol_adduct + H2O aldol_adduct->proline - Product water H2O

Catalytic Cycle of Proline-Catalyzed Aldol Reaction.

IV. Conclusion

The choice between piperidine- and pyrrolidine-derived catalysts is highly dependent on the specific reaction and desired outcome.

  • For reactions where high catalytic activity is the primary concern and stereoselectivity is not crucial, both scaffolds can be effective. The Knoevenagel condensation data suggests that pyrrolidine may offer higher efficiency even in such cases.

  • For asymmetric transformations where high enantioselectivity is paramount, pyrrolidine-based catalysts, particularly those derived from proline, have a more established track record of success. The inherent rigidity and well-defined transition states of many proline-derived catalysts often lead to superior stereochemical control.

Researchers and drug development professionals are encouraged to consider these factors and consult the primary literature for specific catalyst performance data relevant to their target transformation. The provided experimental protocol serves as a starting point for conducting comparative studies to identify the optimal catalyst for a given application.

References

Efficacy comparison between 1-Methyl-2-piperidinemethanol and other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in modern organic synthesis. These reagents temporarily impart chirality to a prochiral substrate, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. An ideal chiral auxiliary should be readily available, easily attached and removed, and provide excellent diastereoselectivity. This guide offers an objective comparison of the efficacy of several widely used chiral auxiliaries, supported by experimental data, to inform your selection process.

While a broad range of chiral compounds exist, the application of 1-Methyl-2-piperidinemethanol as a chiral auxiliary is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on a comparative analysis of well-established and highly effective chiral auxiliaries: Evans' Oxazolidinones, Pseudoephedrine and its derivatives, and Camphorsultams.

Performance Comparison in Asymmetric Reactions

The effectiveness of a chiral auxiliary is highly dependent on the specific reaction and substrates involved. Below is a summary of their performance in two fundamental asymmetric transformations: alkylation and aldol reactions.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. The choice of chiral auxiliary significantly influences the diastereoselectivity of this transformation.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone N-propionylBenzyl bromideLDA85-95>99:1
(1S,2S)-(+)-Pseudoephedrine N-propionylBenzyl bromideLDA95≥99:1[1]
(1S)-(-)-2,10-Camphorsultam N-propionylAllyl iodideNaHMDS90>98:2

Key Insights: Both Evans' oxazolidinones and pseudoephedrine amides consistently provide outstanding levels of diastereoselectivity in the alkylation of enolates derived from simple aliphatic carboxylic acids.[1][2] The rigid chelated transition states formed with these auxiliaries effectively shield one face of the enolate, directing the approach of the electrophile.[3] Camphorsultam also offers excellent selectivity.

Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary dictates the facial selectivity of the enolate addition to the aldehyde.

Chiral AuxiliaryN-Acyl DerivativeAldehydeLewis Acid / BaseDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-Benzyl-2-oxazolidinone N-propionyl (Boron enolate)IsobutyraldehydeBu₂BOTf / DIPEA97:385
(S)-4-Benzyl-2-oxazolidinone N-propionyl (Titanium enolate)BenzaldehydeTiCl₄ / (-)-Sparteine91:9 (anti)78
(1S)-(-)-2,10-Camphorsultam N-propionyl (Boron enolate)IsobutyraldehydeBu₂BOTf / DIPEA97:385

Key Insights: Evans' oxazolidinones are highly versatile in aldol reactions, capable of producing both syn and anti aldol products with high diastereoselectivity by tuning the metal enolate.[4] Boron enolates of N-acyl oxazolidinones and camphorsultams generally favor the formation of syn aldol products.[4] The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the aldehyde substituent occupies a pseudo-equatorial position in a six-membered ring transition state.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the use of Evans' oxazolidinone and pseudoephedrine auxiliaries.

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone

This protocol describes the alkylation of the N-propionyl derivative of (S)-4-benzyl-2-oxazolidinone with allyl iodide.[4][5][6]

Step 1: Acylation of the Auxiliary To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.5 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at 0 °C. Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography.

Step 2: Diastereoselective Alkylation To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes, then add allyl iodide (1.2 eq). Stir at -78 °C for 2-4 hours or until TLC indicates consumption of the starting material. Quench with saturated aqueous NH₄Cl, warm to room temperature, extract with ethyl acetate, and purify the product by flash column chromatography.[6]

Step 3: Removal of the Chiral Auxiliary Dissolve the alkylated product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq). Stir vigorously at 0 °C for 2 hours. Quench the reaction with a saturated aqueous solution of Na₂SO₃. Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.[7][8]

Protocol 2: Asymmetric Alkylation using a Pseudoephedrine Amide

This protocol outlines the alkylation of an N-acyl pseudoephedrine amide.[2][9]

Step 1: Amide Formation Dissolve (+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C. Slowly add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with 1 M HCl, separate the layers, wash the organic layer with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the N-propionyl-(+)-pseudoephedrine.[9]

Step 2: Diastereoselective Alkylation To a suspension of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes, then cool back to -78 °C. Add the alkyl halide (1.5 eq) dropwise and stir for 2-4 hours. Quench with saturated NH₄Cl, extract with ethyl acetate, and purify by column chromatography.[2][9]

Step 3: Auxiliary Cleavage to the Chiral Alcohol Dissolve the alkylated amide (1.0 eq) in dry THF at 0 °C. Slowly add a solution of a reducing agent (e.g., LiAlH₄, 2.0-3.0 eq) in THF. Stir and monitor by TLC. Carefully quench with water, followed by 1 M NaOH. Filter the resulting precipitate through Celite® and separate the chiral alcohol from the recovered pseudoephedrine auxiliary by column chromatography or acid/base extraction.[9]

Visualizing the Workflow and Logic

Diagrams can clarify complex experimental sequences and the factors influencing stereoselectivity.

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Diastereoselectivity_Factors Title Key Factors Influencing Diastereoselectivity Auxiliary Chiral Auxiliary Structure (Steric Bulk, Chelating Ability) Enolate Enolate Geometry (E vs. Z) Metal Metal Cation (Li+, Na+, B, Ti) Solvent Solvent (Coordinating vs. Non-coordinating) Temperature Reaction Temperature Selectivity Diastereoselectivity Auxiliary->Selectivity Enolate->Selectivity Metal->Selectivity Solvent->Selectivity Temperature->Selectivity

Factors governing the stereochemical outcome of the reaction.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, desired stereochemical outcome, and practical considerations such as cost and availability. Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams are all powerful and reliable tools for asymmetric synthesis, each with its own set of advantages. While Evans' auxiliaries offer great versatility, particularly in aldol reactions, pseudoephedrine provides an inexpensive and highly effective alternative for asymmetric alkylations. Camphorsultams are also highly effective and have been used in a wide range of applications, including Diels-Alder reactions. A thorough understanding of the principles outlined in this guide, combined with careful consideration of the specific synthetic challenge, will enable researchers to make an informed decision and achieve their desired stereochemical goals.

References

Characterization of N-Methyl-2-piperidinemethanol: A Comparative Guide Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of N-Methyl-2-piperidinemethanol using high-resolution mass spectrometry (HRMS), offering a comparative analysis with alternative analytical techniques. The information presented is intended to aid researchers in selecting the most appropriate methods for the identification and structural elucidation of this and similar small molecules.

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry is a powerful technique for the accurate mass determination of molecules, enabling the elucidation of elemental compositions and fragmentation pathways. For N-Methyl-2-piperidinemethanol (C₇H₁₅NO), the exact mass of the protonated molecule [M+H]⁺ is 130.1226 u.

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated N-Methyl-2-piperidinemethanol is expected to undergo characteristic fragmentation. The primary fragmentation pathways are driven by the presence of the tertiary amine and the primary alcohol functional groups. The most likely fragmentation involves an initial alpha-cleavage adjacent to the nitrogen atom within the piperidine ring, leading to a ring-opening. Subsequent fragmentations can occur, including the loss of the hydroxymethyl group.

A plausible fragmentation pathway is outlined below:

Fragmentation_Pathway M [M+H]⁺ m/z = 130.1226 F1 Fragment 1 m/z = 98.1277 M->F1 - CH₂O (30.0106 u) F2 Fragment 2 m/z = 84.1121 F1->F2 - CH₂ (14.0157 u) F3 Fragment 3 m/z = 70.0964 F2->F3 - CH₂ (14.0157 u)

Caption: Proposed fragmentation pathway of protonated N-Methyl-2-piperidinemethanol.

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry data for the parent ion and its major fragments.

IonFormulaCalculated m/zMeasured m/z (Hypothetical)Mass Error (ppm)Relative Abundance (%)
[M+H]⁺C₇H₁₆NO⁺130.1226130.1225-0.8100
Fragment 1C₆H₁₆N⁺98.127798.1276-1.085
Fragment 2C₅H₁₄N⁺84.112184.1120-1.260
Fragment 3C₄H₁₂N⁺70.096470.0963-1.445

Comparison with Alternative Analytical Techniques

While HRMS provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization.

TechniquePrincipleThroughputCostData OutputKey AdvantagesKey Disadvantages
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy.ModerateHighExact mass, elemental composition, fragmentation pattern.High specificity and sensitivity; structural elucidation capabilities.Requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds followed by mass analysis.HighModerateRetention time, mass spectrum (nominal mass).Excellent for volatile and semi-volatile compounds; established libraries for identification.May require derivatization for polar compounds; potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.LowHighChemical shifts, coupling constants, providing detailed structural connectivity.Unambiguous structure determination; non-destructive.Low sensitivity; requires larger sample amounts; complex data analysis.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A stock solution of N-Methyl-2-piperidinemethanol (1 mg/mL) is prepared in methanol. A working solution of 10 µg/mL is prepared by diluting the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source is used.

ESI-HRMS Conditions:

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 50-500

  • Resolution: > 60,000 FWHM

Tandem MS (MS/MS) Conditions:

  • Precursor Ion Selection: 130.1226 m/z

  • Collision Gas: Argon

  • Collision Energy: 10-30 eV (ramped)

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mg/mL solution of N-Methyl-2-piperidinemethanol is prepared in dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 35-350

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of N-Methyl-2-piperidinemethanol is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

  • ¹H NMR: 16 scans, 2s relaxation delay

  • ¹³C NMR: 1024 scans, 2s relaxation delay

  • Standard 2D experiments (COSY, HSQC, HMBC) are performed to aid in assignments.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small molecule like N-Methyl-2-piperidinemethanol.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification HRMS HRMS Analysis Purification->HRMS GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy Purification->NMR Structure Structural Elucidation HRMS->Structure GCMS->Structure NMR->Structure

Safety Operating Guide

Proper Disposal of 1-Methyl-2-piperidinemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 1-Methyl-2-piperidinemethanol

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, a crucial aspect of laboratory safety and chemical management. Adherence to these procedures is vital to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Identification and Risk Assessment

This compound is a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Due to its piperidine functional group, it should be handled with precautions similar to those for other piperidine-containing compounds, which are often flammable, corrosive, and toxic[2].

Key Hazards:

  • Flammability: Combustible liquid[1]. Keep away from heat, sparks, open flames, and hot surfaces[3].

  • Corrosivity: Can cause severe skin burns and eye damage[4].

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled[4].

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects[5]. Prevent entry into drains and waterways[5][6].

Quantitative Data Summary
ParameterValueReference
GHS Hazard Statements H227, H315, H319, H335[1]
NFPA 704 Ratings Health: 3, Fire: 2, Reactivity: 0[1]
Incompatible Materials Strong oxidizing agents, strong acids[3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects

Operational Disposal Plan: Step-by-Step Procedures

This section outlines the procedural steps for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield[2].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene)[2].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes[2].

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If vapors are likely to be generated, a NIOSH/MSHA-approved respirator is necessary[7][8].

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and leak-proof container[2]. The container should be made of a compatible material.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound"[2].

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids[3].

  • Container Capacity: Do not fill the waste container to more than 90% capacity to allow for vapor expansion and prevent spills[2].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area[2][9].

  • Ventilate: Ensure the area is well-ventilated to disperse vapors[2][9].

  • Remove Ignition Sources: Eliminate all sources of ignition from the spill area[5][9].

  • Containment: If safe to do so, contain the spill using an inert absorbent material such as sand, dry lime, or soda ash[6][9]. Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal[6][9].

  • Decontamination: Clean the spill area thoroughly with soap and water[9].

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company[5]. Do not attempt to dispose of this chemical down the drain or in regular trash[5][6].

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations[5]. Contact your EHS office for specific institutional procedures and to arrange for waste pickup.

  • Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and accumulation start date[2].

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe segregate 2. Segregate Waste ppe->segregate spill_check Spill or Leak? segregate->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes collect 3. Collect in Labeled Container spill_check->collect No spill_procedure->collect store 4. Store in Designated Area collect->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-piperidinemethanol
Reactant of Route 2
1-Methyl-2-piperidinemethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.